BAY-204
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H26F3N5O2 |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyridinyl]-4,4-difluoro-2-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m0/s1 |
Clé InChI |
IKATWWUGCJFQJV-NRFANRHFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: BAY-204 (BRD3727), a Potent and Selective CSNK1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-204, also known as BRD3727, is a potent, ATP-competitive, and selective small molecule inhibitor of Casein Kinase 1 alpha (CSNK1α). Preclinical data have demonstrated its potential as a therapeutic agent in acute myeloid leukemia (AML) and in solid tumors characterized by high expression of FAM83 family members. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Mechanism of Action
This compound functions as a highly potent and selective ATP-competitive inhibitor of the serine/threonine kinase CSNK1α.[1] By binding to the ATP-binding pocket of CSNK1α, this compound effectively blocks the transfer of phosphate (B84403) from ATP to its downstream substrates. This inhibition disrupts the cellular signaling pathways regulated by CSNK1α, which are crucial for various cellular processes including cell division, Wnt/β-catenin signaling, and p53 activation.
The targeted inhibition of CSNK1α by this compound has been identified as a promising therapeutic strategy in oncology. Specifically, its anti-tumor activity has been observed in preclinical models of AML and solid tumors with elevated expression of FAM83 proteins. The interaction between FAM83 proteins and CSNK1α is crucial for the subcellular localization and function of the kinase. High levels of FAM83 proteins are correlated with increased sensitivity to CSNK1α inhibition.
A key pharmacodynamic biomarker for this compound activity is the phosphorylation of Ribosomal Protein S6 (RPS6). Inhibition of CSNK1α by this compound leads to a reduction in RPS6 phosphorylation, which can be monitored in vivo to assess target engagement and therapeutic efficacy.
Quantitative Data
The inhibitory potency of this compound against CSNK1α has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for its target, even at physiological ATP concentrations.
| Compound | Target | IC50 (10 µM ATP) | IC50 (1 mM ATP) |
| This compound (BRD3727) | CSNK1α | 2 nM | 12 nM |
Signaling Pathways
The mechanism of action of this compound involves the modulation of key cellular signaling pathways. As a CSNK1α inhibitor, this compound directly impacts pathways where this kinase plays a pivotal regulatory role.
CSNK1α-FAM83 Complex and Downstream Signaling
The interaction between CSNK1α and FAM83 proteins is a critical determinant of sensitivity to this compound. FAM83 proteins act as scaffolds, directing CSNK1α to specific subcellular locations and substrates. Inhibition of this complex by this compound disrupts downstream signaling, including the phosphorylation of RPS6.
Wnt/β-catenin and p53 Signaling Pathways
CSNK1α is a known regulator of both the Wnt/β-catenin and p53 signaling pathways. While direct experimental evidence for this compound's effect on these pathways is not yet fully detailed in public sources, its mechanism of action strongly implies a modulatory role. Inhibition of CSNK1α would be expected to stabilize β-catenin and activate p53, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Experimental Protocols
The following are generalized protocols representative of the key experiments used to characterize this compound. For definitive and detailed methodologies, it is recommended to consult the primary literature and the patent application WO2020161257 A1.
In Vitro CSNK1α Kinase Inhibition Assay (Luminescent)
This protocol outlines a method for determining the IC50 value of an ATP-competitive inhibitor like this compound.
-
Materials:
-
Recombinant human CSNK1α enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., a specific peptide substrate for CSNK1α)
-
ATP (at concentrations of 10 µM and 1 mM)
-
This compound (serially diluted in DMSO)
-
Luminescence-based ADP detection kit
-
White, opaque microplates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration.
-
Add the CSNK1α enzyme solution to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature for a predetermined time within the linear range of the reaction.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Human cancer cell line (e.g., a cell line with high FAM83 expression)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture the selected cancer cell line to the desired number.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Phosphoproteomics Analysis
This protocol provides a general workflow for identifying changes in protein phosphorylation in response to this compound treatment.
-
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay
-
Trypsin for protein digestion
-
Phosphopeptide enrichment materials (e.g., TiO2 or IMAC)
-
LC-MS/MS instrumentation and software for data analysis
-
-
Procedure:
-
Treat cancer cells with this compound or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides from the peptide mixture.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Process the raw data to identify and quantify the phosphopeptides.
-
Perform bioinformatics analysis to identify differentially phosphorylated proteins and affected signaling pathways.
-
Conclusion
This compound (BRD3727) is a potent and selective CSNK1α inhibitor with a clear mechanism of action and demonstrated preclinical anti-tumor activity. Its efficacy in models of AML and FAM83-high solid tumors, coupled with a well-defined pharmacodynamic biomarker, positions it as a promising candidate for further clinical development. The detailed understanding of its interaction with key signaling pathways will be instrumental in designing effective clinical trials and identifying patient populations most likely to benefit from this targeted therapy.
References
BAY-204: A Technical Guide to a Selective CSNK1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1α (CSNK1α), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including the Wnt/β-catenin signaling pathway and cell cycle progression. Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention. BAY-204 is a potent, ATP-competitive, and selective inhibitor of CSNK1α. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and methodologies for its evaluation. The information presented herein is intended to guide researchers in the utilization of this compound as a chemical probe to investigate CSNK1α biology and as a potential starting point for drug discovery programs.
Introduction
This compound has emerged from a tetrahydro-pyrrolopyridinone scaffold optimization program as a highly potent and selective inhibitor of Casein Kinase 1α (CSNK1α)[1]. CSNK1α is a critical negative regulator of the canonical Wnt signaling pathway, where it phosphorylates β-catenin, priming it for ubiquitination and subsequent proteasomal degradation. In several cancers, including acute myeloid leukemia (AML) and various solid tumors, the Wnt pathway is aberrantly activated, leading to uncontrolled cell proliferation. By inhibiting CSNK1α, this compound is postulated to stabilize the β-catenin destruction complex, thereby suppressing Wnt signaling and exerting anti-tumor effects. Furthermore, CSNK1α plays a role in cell cycle regulation, and its inhibition can lead to cell cycle arrest. This guide details the available quantitative data, experimental protocols, and known signaling pathways associated with this compound.
Quantitative Data
The following tables summarize the known quantitative data for this compound and the closely related compound BAY-888.
Table 1: Compound Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₉H₂₆F₃N₅O₂ | 533.54 |
| BAY-888 | C₂₈H₂₆FN₅O₂ | 483.54[2] |
Table 2: In Vitro Potency
| Compound | Target | IC₅₀ (2 nM ATP) | IC₅₀ (1 mM ATP) | IC₅₀ (10 µM ATP) |
| This compound | CSNK1α | 2 nM | 12 nM | - |
| BAY-888 | CSNK1α | - | 63 nM[3] | 4 nM[3] |
Table 3: Kinase Selectivity
| Compound | Kinase | IC₅₀ | Notes |
| BAY-888 | CSNK1D | 1.21 µM[3] | Data for this compound is not publicly available. |
| BAY-888 | EGFR (WT) | 11.5-15.5 µM (@2 mM ATP)[3] | Data for this compound is not publicly available. |
A comprehensive kinome scan for this compound is not publicly available at the time of this writing.
Signaling Pathways
Wnt/β-catenin Signaling Pathway
CSNK1α is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and degradation. Inhibition of CSNK1α by this compound is expected to disrupt this process, leading to the suppression of Wnt signaling.
Cell Cycle Regulation
CSNK1α is also involved in the regulation of the cell cycle. Its inhibition can lead to cell cycle arrest, although the precise mechanisms are complex and may be cell-type dependent.
Experimental Protocols
The following are representative protocols for assays relevant to the characterization of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
CSNK1α Biochemical Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against CSNK1α.
Materials:
-
Recombinant human CSNK1α enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well plates
-
Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CSNK1α enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Co-Immunoprecipitation of CSNK1α and FAM83B
This protocol details a method to investigate the interaction between CSNK1α and FAM83B in cells treated with this compound.
Materials:
-
Human cancer cell line expressing endogenous CSNK1α and FAM83B (e.g., HCT116)
-
This compound
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-CSNK1α antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-FAM83B antibody
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or DMSO for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with anti-CSNK1α antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-FAM83B antibody.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human colorectal cancer cell line (e.g., HCT116 or HT29)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally, according to the desired dosing schedule (e.g., once daily).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-RPS6).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
Pharmacodynamic Biomarker
Phosphorylation of the ribosomal protein S6 (RPS6) has been identified as a potential pharmacodynamic (PD) biomarker to assess the in vivo activity of CSNK1α inhibitors[1]. Inhibition of CSNK1α can lead to a decrease in the phosphorylation of RPS6, which can be measured by Western blotting of tumor lysates from treated animals.
Conclusion
This compound is a potent and selective inhibitor of CSNK1α with demonstrated preclinical anti-cancer activity. Its mechanism of action through the inhibition of the Wnt signaling pathway and induction of cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the biological effects of this compound and the role of CSNK1α in health and disease. Further studies, including comprehensive kinase selectivity profiling and detailed in vivo pharmacology, are warranted to fully elucidate the therapeutic potential of this compound.
References
The Molecular Target of BRD3727: A Technical Guide to Casein Kinase 1α (CSNK1α) Inhibition
For Immediate Release
Boston, MA – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the molecular target and mechanism of action of the potent and selective chemical probe, BRD3727. Contrary to initial hypotheses, the primary molecular target of BRD3727 is not the mitochondrial citrate (B86180) carrier SLC25A1, but rather Casein Kinase 1α (CSNK1α) . BRD3727 is a synonym for the well-characterized CSNK1α inhibitor, BAY-204 .
This guide will provide an in-depth overview of the quantitative data associated with BRD3727 (this compound), detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
BRD3727 (this compound) is a highly potent and selective ATP-competitive inhibitor of CSNK1α. Its inhibitory activity has been characterized in various biochemical assays. The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |
| BRD3727 (this compound) | CSNK1α | Biochemical Kinase Assay | 2 | 10 µM | [1] |
| BRD3727 (this compound) | CSNK1α | Biochemical Kinase Assay | 12 | 1 mM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibition of CSNK1α by BRD3727 (this compound).
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of an inhibitor against CSNK1α.
Materials:
-
Recombinant human CSNK1α enzyme
-
Specific peptide substrate for CSNK1α (e.g., a synthetic peptide with a consensus phosphorylation sequence)
-
BRD3727 (this compound)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of BRD3727 (this compound) in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of CSNK1α enzyme solution (concentration optimized for linear reaction kinetics) in kinase buffer to each well.
-
Incubate the inhibitor and enzyme for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for ATP, or as specified) in kinase buffer to each well.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay (NanoBRET™ Format)
This protocol describes a method to quantify the binding of BRD3727 (this compound) to CSNK1α in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding CSNK1α fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer
-
BRD3727 (this compound)
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the CSNK1α-NanoLuc® fusion plasmid and seed them into a 96-well plate.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Prepare a serial dilution of BRD3727 (this compound) in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at a concentration optimized for the assay in Opti-MEM®.
-
-
Compound Treatment and Tracer Addition:
-
Add the diluted inhibitor to the appropriate wells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ tracer to all wells.
-
-
BRET Measurement:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer from the target protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving CSNK1α and a typical workflow for the discovery and validation of a CSNK1α inhibitor.
Caption: CSNK1α signaling pathway in the context of AML.
Caption: Workflow for kinase inhibitor discovery and validation.
Conclusion
BRD3727, also known as this compound, is a valuable chemical probe for studying the biological functions of Casein Kinase 1α. Its high potency and selectivity make it a critical tool for elucidating the role of CSNK1α in various cellular processes, including those implicated in the pathogenesis of acute myeloid leukemia. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of BRD3727 and the development of novel therapeutic strategies targeting CSNK1α. It is imperative for researchers to utilize the correct molecular target information to ensure the accurate interpretation of experimental results and to advance the field of targeted therapeutics.
References
The Role of Elimusertib (BAY-1895344) in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elimusertib (formerly BAY-1895344) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that senses, signals, and repairs DNA lesions. In many cancer cells, which are characterized by increased genomic instability and replication stress, the reliance on the ATR-mediated checkpoint for survival is heightened. Elimusertib abrogates this checkpoint, leading to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This technical guide provides an in-depth overview of Elimusertib's mechanism of action, its impact on cell signaling pathways, a compilation of its preclinical activity, and detailed protocols for its experimental evaluation.
Introduction to ATR and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. The DDR is a sophisticated signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. At the apex of this response to single-stranded DNA (ssDNA) breaks and replication stress are the PI3K-related kinases, primarily ATR and Ataxia Telangiectasia Mutated (ATM). While ATM responds primarily to double-strand breaks, ATR is activated by a broader range of DNA damage, particularly the ssDNA that forms at stalled replication forks.
Upon activation, ATR phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (Chk1) being a key effector. The activation of the ATR-Chk1 signaling cascade leads to the phosphorylation of downstream targets that mediate cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints. This provides a crucial window for DNA repair, thereby promoting cell survival. Many cancers exhibit defects in other DDR pathways, such as mutations in the ATM or TP53 genes, making them particularly dependent on the ATR pathway for their viability.
Elimusertib (BAY-1895344): Mechanism of Action
Elimusertib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity. This action prevents the phosphorylation and activation of Chk1 and other downstream ATR substrates. The abrogation of the ATR-mediated cell cycle checkpoints means that cells with DNA damage are unable to arrest their progression through the cell cycle. This forces them into mitosis with unrepaired DNA, leading to a catastrophic genomic event and ultimately, apoptotic cell death.
The selectivity of Elimusertib for ATR over other kinases, including those in the PI3K/mTOR pathway, contributes to its targeted therapeutic potential.
Quantitative Data on Elimusertib's Activity
The preclinical efficacy of Elimusertib has been demonstrated across a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of Elimusertib
| Parameter | Value | Cell Line / System | Reference |
| ATR IC₅₀ | 7 nM | Biochemical Assay | [1] |
| H2AX Phosphorylation IC₅₀ | 36 nM | Cellular Assay (Hydroxyurea-induced) | [1] |
| mTOR/ATR IC₅₀ Ratio | 61 | Biochemical Assays | [1] |
Table 2: Anti-proliferative Activity of Elimusertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A2780 | Ovarian Cancer | Not specified (strong efficacy) | [2] |
| PC-3 | Prostate Cancer | Not specified (strong efficacy) | [2] |
| LOVO | Colorectal Cancer | Not specified (strong efficacy) | [2] |
| REC-1 | Mantle Cell Lymphoma | Not specified (strong efficacy) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~6-8 nM (at 72-96h) | [3] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Elimusertib and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments used to characterize the effects of Elimusertib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10⁴ to 5 x 10³ cells per well, depending on the cell line's growth rate. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Elimusertib in complete culture medium. Remove the old medium from the plates and add the Elimusertib-containing medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of Elimusertib used. Incubate for the desired time period (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for DDR Markers
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the ATR signaling pathway.
-
Cell Lysis: After treatment with Elimusertib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Chk1, Chk1, γH2AX, ATR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Elimusertib or vehicle control for the specified duration.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit LT).
Conclusion
Elimusertib (BAY-1895344) is a promising anti-cancer agent that targets the core of the DNA damage response by inhibiting ATR kinase. Its mechanism of action, which leads to synthetic lethality in cancers with specific DDR deficiencies, represents a targeted approach to cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Elimusertib and other DDR inhibitors in cancer treatment. The continued investigation into the intricate signaling pathways governed by ATR will undoubtedly pave the way for novel and more effective therapeutic strategies.
References
The Pivotal Role of Casein Kinase 1α in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1α (CSNK1α), a highly conserved serine/threonine kinase, has emerged as a critical regulator in the pathogenesis of Acute Myeloid Leukemia (AML). Overexpressed in AML cells compared to healthy hematopoietic counterparts, CSNK1α plays a central role in promoting leukemic cell survival and proliferation through its intricate involvement in key oncogenic signaling pathways. This technical guide provides an in-depth exploration of the multifaceted functions of CSNK1α in AML, detailing its signaling networks, its validation as a therapeutic target, and the mechanisms of action of its inhibitors. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for investigating CSNK1α function, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and drug development efforts in this promising area of oncology.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow and peripheral blood.[1][2] Despite advances in chemotherapy and targeted therapies, the overall survival rates for AML, particularly in older patients, remain poor, underscoring the urgent need for novel therapeutic strategies.[1] Recent research has identified Casein Kinase 1α (CSNK1α), encoded by the CSNK1A1 gene, as a key player in AML pathogenesis.[3][4]
CSNK1α is a member of a family of serine/threonine kinases that regulate a wide array of cellular processes.[5] In the context of AML, CSNK1α has been shown to be essential for the survival and proliferation of leukemic cells, including the critical population of leukemic stem cells (LSCs) that are often responsible for disease relapse.[6][7] Its multifaceted role involves the modulation of several key signaling pathways, most notably the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.[7][8] This guide will delve into the intricate functions of CSNK1α in AML, providing a technical overview for researchers and drug developers.
CSNK1α Signaling Pathways in AML
CSNK1α exerts its pro-leukemic functions through its involvement in multiple signaling networks. Understanding these pathways is crucial for elucidating the mechanisms of AML pathogenesis and for the rational design of targeted therapies.
The CSNK1α-p53 Axis
A primary mechanism through which CSNK1α promotes AML cell survival is by negatively regulating the p53 tumor suppressor protein.[3][9] In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. CSNK1α has been shown to interact with and phosphorylate MDM2, enhancing its ability to target p53 for proteasomal degradation.[4][8]
Inhibition of CSNK1α disrupts this interaction, leading to the stabilization and activation of p53.[3][4] Activated p53 then transcriptionally upregulates its target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, ultimately leading to apoptosis of the leukemic cells.[10][11] This p53-dependent cell death is a key mechanism of action for CSNK1α inhibitors.[3][9]
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for the self-renewal of hematopoietic and leukemic stem cells.[7][12] In the canonical Wnt pathway, CSNK1α is a component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β.[5] This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the absence of Wnt signaling, this keeps cytoplasmic β-catenin levels low.
While CSNK1α's role in the destruction complex suggests it acts as a tumor suppressor in some contexts, its function in AML appears more complex. Some studies suggest that the overall cellular context and the interplay with other signaling pathways dictate the ultimate effect of CSNK1α on β-catenin signaling in AML.[5] It is hypothesized that in certain AML subtypes, the dominant pro-leukemic effect of CSNK1α is mediated through its p53-regulatory function, which outweighs its role in β-catenin degradation.
References
- 1. Acute Myeloid Leukemia: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Signalling in Acute Myeloid Leukaemia [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Wnt/β-catenin Pathway Is Required for the Development of Leukemia Stem Cells in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 1α inhibits p53 downstream of MDM2‑mediated autophagy and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Wnt signaling in acute myeloid leukemia stem cells | Haematologica [haematologica.org]
The Dual Role of Casein Kinase 1 Alpha in Solid Tumors: A Technical Guide for Researchers
Abstract
Casein Kinase 1 Alpha (CK1α), a highly conserved serine/threonine protein kinase, has emerged as a critical regulator in the landscape of solid tumors. Its multifaceted involvement in fundamental cellular processes, including cell cycle progression, apoptosis, and DNA repair, underscores its significance in cancer biology. Dysregulation of CK1α expression and activity is frequently observed across a spectrum of solid malignancies, where it can function as either a tumor suppressor or a proto-oncogene, depending on the cellular context and tumor type. This technical guide provides a comprehensive overview of the current understanding of CK1α's role in solid tumors, with a focus on its involvement in key signaling pathways, its prognostic value, and its potential as a therapeutic target. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this promising area.
Introduction
The Casein Kinase 1 (CK1) family of protein kinases are ubiquitously expressed and play pivotal roles in a multitude of cellular signaling pathways.[1][2] Among its isoforms, CK1α (encoded by the CSNK1A1 gene) is extensively studied for its intricate and often contradictory roles in tumorigenesis.[1][3] It is a key component of several signaling cascades that are frequently dysregulated in cancer, including the Wnt/β-catenin and p53 pathways.[4][5][6] The functional consequence of CK1α alteration—whether it promotes or suppresses tumor growth—appears to be highly dependent on the specific cancer type and the status of other oncogenes and tumor suppressors.[3] This complexity makes CK1α a challenging yet compelling target for cancer therapy. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource on the role of CK1α in solid tumors.
CK1α Expression and Prognostic Significance in Solid Tumors
The expression of CK1α is variably altered in different solid tumors, and its levels often correlate with clinical outcomes. Both overexpression and underexpression have been reported to have prognostic implications, highlighting its context-dependent role.
Quantitative Analysis of CK1α Expression
Studies utilizing patient tumor samples and large-scale cancer genomics databases like The Cancer Genome Atlas (TCGA) have provided valuable insights into the differential expression of CSNK1A1 in cancerous versus normal tissues.
| Tumor Type | Change in mRNA Expression in Tumor vs. Normal Tissue | Change in Protein Expression in Tumor vs. Normal Tissue | Reference(s) |
| Colorectal Cancer (CRC) | Upregulated | Overexpressed | [7][8][9][10] |
| Glioblastoma (GBM) | Highly Expressed | Overexpressed (approx. 1.5-fold higher than normal brain tissue) | [11][12][13] |
| Breast Cancer | Significantly higher in primary tumors | - | [7] |
| Lung Cancer (NSCLC) | High expression associated with poor prognosis | - | [14] |
| Esophageal Squamous Cell Carcinoma (ESCC) | - | Lower positive percentage (56%) compared to nonneoplastic tissue (90%) | [10] |
Prognostic Significance of CK1α Expression
The correlation between CK1α expression and patient survival is a critical area of investigation, with high expression levels generally associated with poorer outcomes in several cancers.
| Tumor Type | Prognostic Significance of High CK1α Expression | Hazard Ratio (HR) / p-value | Reference(s) |
| Colorectal Cancer (CRC) | Correlates with poor survival. | p = 0.044 | [7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | Independent prognostic factor for poor survival. | p = 0.029 | [14] |
| Glioblastoma (GBM) | High expression correlates with higher tumor grade and poorer prognosis. | - | [3][12] |
| ER-negative Breast Cancer | High correlation between CSNK1A1 and NFATC3 is associated with poor survival. | p = 0.039 | [8] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Positive expression is associated with significantly better survival. | - | [10] |
Role of CK1α in Key Signaling Pathways
CK1α's influence on tumorigenesis is primarily mediated through its interaction with and regulation of critical signaling pathways.
Wnt/β-catenin Signaling
In the canonical Wnt signaling pathway, CK1α plays a crucial tumor-suppressive role.[14][15][16] In the absence of a Wnt ligand, CK1α is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β).[5][6] CK1α initiates the degradation of β-catenin by phosphorylating it at Serine 45, which primes it for subsequent phosphorylation by GSK-3β, ubiquitination, and proteasomal degradation.[4][5] Dysregulation of this process leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that promote cell proliferation.[1]
p53 Signaling
The tumor suppressor p53 is a central regulator of the cellular response to stress, and its activity is tightly controlled. CK1α has a complex and dual role in regulating p53.[4] It can directly phosphorylate p53 at multiple N-terminal sites, which can lead to its activation.[3] However, CK1α also forms a stable complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[17][18][19] This CK1α-MDM2 interaction promotes p53 ubiquitination and degradation.[20] Furthermore, CK1α can phosphorylate the p53 inhibitor MDMX, enhancing its ability to bind and inhibit p53.[21] Therefore, the overall effect of CK1α on p53 activity is context-dependent.
NF-κB Signaling
CK1α exhibits a dual function in the regulation of the NF-κB signaling pathway, a critical mediator of inflammation and cell survival.[5] It can promote TCR-induced NF-κB activation by associating with the CBM (CARD11/BCL10/MALT1) complex.[22][23] Conversely, CK1α can also terminate NF-κB signaling by phosphorylating and inactivating CARMA1.[23] In certain lymphomas, constitutive NF-κB activity is dependent on CK1α.[24]
Autophagy
Autophagy is a cellular degradation process that can either promote cell survival or cell death in cancer. CK1α acts as a key negative regulator of oncogenic RAS-induced autophagy.[1] It achieves this by phosphorylating and promoting the degradation of the transcription factor FOXO3A, which is responsible for transcribing autophagy-related genes.[1][25][26] Inhibition of CK1α can therefore enhance autophagic flux.[1] In glioblastoma, however, overexpressed CK1α has been shown to positively regulate autophagy through the HIF-1α pathway, promoting tumor progression.[11][27][28]
CK1α as a Therapeutic Target
The multifaceted role of CK1α in cancer has made it an attractive, albeit complex, therapeutic target. Both inhibitors and activators of CK1α are being explored for their anti-cancer potential.
CK1α Inhibitors
Several small molecule inhibitors targeting CK1α have been developed and show promise in preclinical studies.
| Inhibitor | Target(s) | IC50 (µM) | Cancer Cell Line(s) | Effect(s) | Reference(s) |
| Epiblastin A | CK1α, CK1δ, CK1ε | CK1α: 3.7-8.9, CK1δ: 0.5-0.8, CK1ε: 3.7-4.7 | HCT116, HT29, DLD1 (Colorectal) | Inhibits viability and proliferation | [6][23][29][30][31] |
| D4476 | CK1δ, CK1α, ALK5 | CK1δ: 0.3, CK1α: ~0.2-16, ALK5: 0.5 | Multiple Myeloma, A375 (Melanoma), Lung Cancer cell lines | Induces cytotoxicity, activates p53, reduces proliferation | [4][22][32][33] |
CSNK1A1 Mutations in Solid Tumors
Somatic mutations in the CSNK1A1 gene are relatively infrequent across most solid tumors but have been reported. Data from cBioPortal for Cancer Genomics provides an overview of mutation frequencies.[31][34]
| Tumor Type | Mutation Frequency (%) |
| Prostate Adenocarcinoma | ~0.2% |
| Other Solid Tumors | Generally low, with specific mutations found in a subset of cases. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the role of CK1α in solid tumors.
Western Blot for CK1α Protein Expression
This protocol describes the detection of CK1α protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against CK1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for CSNK1A1 mRNA Expression
This protocol quantifies the mRNA expression level of the CSNK1A1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CSNK1A1 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CSNK1A1.
Immunohistochemistry (IHC) for CK1α in Paraffin-Embedded Tissues
This protocol allows for the visualization of CK1α protein expression and localization within tissue sections.[11][13][34][35][36]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase
-
Blocking serum
-
Primary antibody against CK1α
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-CK1α antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze under a microscope.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell viability and the cytotoxic effects of compounds like CK1α inhibitors.[1][24][26][27][37]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Acetic acid solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for the desired duration.
-
Fix the cells with cold TCA for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at ~510-565 nm using a microplate reader.
Luciferase Reporter Assay for Wnt/β-catenin Signaling (TOPflash Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[3][5][25][38][39]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash (contains TCF/LEF binding sites) and FOPflash (mutated binding sites, as a negative control) reporter plasmids
-
A plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TOPflash or FOPflash plasmid, along with the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with the test compound (e.g., a CK1α activator) and/or a Wnt pathway agonist (e.g., Wnt3a).
-
After the desired incubation period, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.
-
Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity to determine the specific Wnt pathway activation.
Conclusion
Casein Kinase 1 Alpha is a pivotal player in the complex signaling networks that govern the behavior of solid tumors. Its dual functionality as both a tumor suppressor and a proto-oncogene underscores the importance of understanding its context-dependent roles. This technical guide has provided a comprehensive overview of CK1α's involvement in cancer, from its expression patterns and prognostic significance to its intricate regulation of key signaling pathways. The detailed experimental protocols and structured quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of targeting CK1α in the fight against solid tumors. Continued research in this area holds the promise of developing novel and effective cancer therapies.
References
- 1. Casein kinase 1α–dependent feedback loop controls autophagy in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Casein kinase 1 (CK1) promotes the proliferation and metastasis of glioma cells via the phosphatidylinositol 3 kinase-matrix metalloproteinase 2 (AKT-MMP2) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase–substrate Edge Biomarkers Provide a More Accurate Prognostic Prediction in ER-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Cancer Genome Atlas (TCGA): an immeasurable source of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein kinase 1α 1 is involved in the progression of glioblastoma through HIF-1α-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Csnk1a1 inhibition modulates the inflammatory secretome and enhances response to radiotherapy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Casein Kinase 2α Regulates Glioblastoma Brain Tumor Initiating Cell Growth through the β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene expression levels of CSNK1A1 and AAC-11, but not NME1, in tumor tissues as prognostic factors in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. The Mutational Spectra of Cancer Genes in TCGA Data | Frederick National Laboratory [frederick.cancer.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Keeping autophagy in cheCK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oncogenic RAS-induced CK1α drives nuclear FOXO proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CSNK1A1, KDM2A, and LTB4R2 Are New Druggable Vulnerabilities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Mutational landscape and significance across 12 major cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. frontend.cbioportal.org [frontend.cbioportal.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 36. Breast cancer patients’ clinical outcome measures are associated with Src kinase family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Expression of CSNK1A1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 38. rsc.org [rsc.org]
- 39. researchgate.net [researchgate.net]
Preclinical Profile of BAY-204 (BRD3727): A Potent and Selective CSNK1A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data for BAY-204 (BRD3727), a novel, potent, and selective ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1A1). This document summarizes key in vitro and in vivo findings, details relevant signaling pathways, and provides insights into the compound's mechanism of action and potential therapeutic applications in oncology.
Core Compound Activity
This compound has demonstrated significant inhibitory activity against its primary target, CSNK1A1, a serine/threonine kinase implicated in various cellular processes, including cell division, beta-catenin signaling, and TP53 activation.[1]
Table 1: In Vitro Inhibitory Activity of this compound against CSNK1A1
| Parameter | Condition | Value (nM) |
| IC50 | 10 µM ATP | 2 |
| IC50 | 1 mM ATP | 12 |
Data sourced from an abstract by Steven M. Corsello, et al. presented at the American Association for Cancer Research Annual Meeting 2022.[1]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated across a panel of human cancer cell lines, demonstrating potent activity in models of both hematological malignancies and solid tumors.
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) |
| HCT116 | Colorectal Cancer |
| HT29 | Colorectal Cancer |
| IM95 | Gastric Cancer |
| KU-19-19 | Urothelial Carcinoma |
While the abstract by Corsello et al. mentions nanomolar anti-proliferative potency in TMD8, IM-95, and KU-19-19 cell lines, specific IC50 values for each cell line are not publicly available.[1]
In Vivo Preclinical Efficacy
This compound, noted for its oral bioavailability, has shown promising anti-tumor efficacy in multiple murine xenograft models.[1]
Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Efficacy Summary |
| TMD8 | Diffuse Large B-cell Lymphoma | Promising efficacy observed. |
| HCT116 | Colorectal Cancer | Promising efficacy observed. |
| HT29 | Colorectal Cancer | Promising efficacy observed. |
| IM95 | Gastric Cancer | Promising efficacy observed. |
| KU-19-19 | Urothelial Carcinoma | Promising efficacy observed. |
Specific quantitative data on tumor growth inhibition, dosage regimens, and survival outcomes from these in vivo studies are not yet publicly available. The information is based on the abstract by Corsello et al.[1]
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have been conducted for this compound and a related compound, BAY-888.
Table 4: Mouse Pharmacokinetic Parameters of this compound and BAY-888
| Compound | Dose (mg/kg, oral) | AUClast (mg·h/L) |
| This compound | 50 | 19 |
| BAY-888 | 50 | 32 |
This data suggests that both compounds have high oral exposure in mice, supporting their use in in vivo efficacy studies.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.
In Vitro Kinase Assay (General Protocol)
A biochemical assay would have been used to determine the IC50 values of this compound against CSNK1A1. This typically involves:
-
Reagents : Recombinant human CSNK1A1 enzyme, a suitable substrate (e.g., a specific peptide or protein), and ATP.
-
Procedure : The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection : The amount of phosphorylated substrate is quantified, often using methods like radioactivity (if using ³²P-ATP or ³³P-ATP), fluorescence, or luminescence.
-
Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Anti-proliferative Assay (General Protocol)
To assess the anti-proliferative effects of this compound on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay would be employed:
-
Cell Culture : Cancer cell lines (TMD8, HCT116, HT29, IM95, KU-19-19) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement : A reagent that measures metabolic activity or ATP content (correlating with cell viability) is added to the wells.
-
Data Analysis : The signal is measured using a plate reader, and the IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies (General Protocol)
The in vivo efficacy of this compound would be evaluated in immunocompromised mice bearing tumors derived from human cancer cell lines:
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : A suspension of cancer cells (e.g., TMD8, HCT116) is injected subcutaneously into the flank of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.
-
Efficacy Assessment : Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Biomarkers : At the end of the study, tumors may be excised to analyze biomarkers such as the phosphorylation of RPS6 to confirm target engagement.
Signaling Pathways and Mechanism of Action
CSNK1A1 is a critical regulator of several oncogenic signaling pathways. Inhibition of CSNK1A1 by this compound is expected to modulate these pathways, leading to anti-tumor effects.
Wnt/β-Catenin Signaling Pathway
In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated. CSNK1A1 plays a crucial role in the β-catenin destruction complex. Inhibition of CSNK1A1 can lead to the stabilization and nuclear translocation of β-catenin, which paradoxically can have context-dependent anti-tumor or pro-tumor effects. However, the anti-proliferative effects observed with this compound suggest a dominant anti-tumor mechanism.
NF-κB Signaling in Diffuse Large B-cell Lymphoma (DLBCL)
In the activated B-cell-like (ABC) subtype of DLBCL, chronic B-cell receptor (BCR) signaling leads to constitutive activation of the NF-κB pathway, which is essential for tumor cell survival. CSNK1A1 has been identified as a key component that promotes this signaling cascade.
References
Investigating the Therapeutic Potential of "BAY-204": A Technical Guide
Disclaimer: The designation "BAY-204" does not correspond to a single, publicly disclosed therapeutic agent. This guide addresses the most probable candidates based on available information, focusing on compounds developed by Bayer with similar numerical identifiers. The primary focus will be on Elimusertib (BAY 1895344) and 225Ac-GPC3 (BAY 3547926) , as they are the most likely subjects of the query. Additionally, other therapeutics with a "204" designation are briefly mentioned.
Section 1: Elimusertib (BAY 1895344) - An ATR Inhibitor for Solid Tumors
Elimusertib (BAY 1895344) is an orally bioavailable and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. Its therapeutic potential lies in its ability to induce synthetic lethality in tumors with existing DNA repair defects and high replication stress.
Mechanism of Action
Elimusertib functions by binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its activity.[1] This prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which in turn disrupts the activation of cell cycle checkpoints (G2/M and S-phase).[1] In cancer cells, which often have a high level of replication stress and may harbor defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR prevents the repair of DNA damage. This accumulation of unrepaired DNA damage leads to a state known as "replication catastrophe," ultimately triggering apoptotic cell death.
Quantitative Preclinical Data
| Parameter | Value | Cell Lines/Models | Source |
| IC50 (ATR Kinase Inhibition) | 7 nM | Biochemical Assay | [2] |
| Median IC50 (Cell Proliferation) | 78 nM | Broad panel of human tumor cell lines | [2] |
| IC50 (H2AX Phosphorylation) | 36 nM | Cellular Mechanistic Assay | [2] |
| In Vivo Efficacy (Monotherapy) | Partial or Complete Response | 4 of 21 PDX models | [3] |
| In Vivo Efficacy (Monotherapy) | Stable Disease | 4 of 21 PDX models | [3] |
| In Vivo Efficacy (Monotherapy) | Significant prolongation of Event-Free Survival (EFS-2) | 11 of 21 PDX models | [3] |
Experimental Protocols
MTT Cell Viability Assay:
-
Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.
-
Compound Addition: Cells were treated with various concentrations of Elimusertib.
-
Incubation: Plates were incubated for a period of 72 hours.
-
MTT Addition: 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.45 mg/ml) was added to each well.
-
Incubation: Plates were incubated for 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilization: 100 µl of a solubilization solution was added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance was measured at 540-590 nm using a microplate reader.
Western Blot for DNA Damage Markers:
-
Cell Lysis: Cells treated with Elimusertib were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against DNA damage markers such as phosphorylated Histone H2A.X (γH2AX), p-ATR, and p-CHK1.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model:
-
Tumor Implantation: Fresh tumor tissue from a patient was implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[5][6]
-
Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., 150-200 mm³).[7]
-
Randomization: Mice were randomized into control and treatment groups with similar average tumor volumes.[7]
-
Treatment: Elimusertib was administered orally according to the specified dosing schedule (e.g., 40 mg/kg twice a day, 3 days on/4 days off).[3]
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study was concluded when tumors reached a predetermined size, and tumor growth inhibition was calculated.
Clinical Development
The first-in-human, Phase 1 clinical trial of Elimusertib (NCT03188965) has been completed.[8] The study evaluated the safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors and lymphomas.[8] The trial demonstrated that Elimusertib is tolerated at biologically active doses and shows anti-tumor activity in cancers with certain DDR defects, including ATM protein loss.[9]
Section 2: 225Ac-GPC3 (BAY 3547926) - A Targeted Alpha Therapy for Hepatocellular Carcinoma
225Ac-GPC3 (BAY 3547926) is an investigational targeted alpha therapy being developed by Bayer for the treatment of advanced hepatocellular carcinoma (HCC) and other solid tumors that express Glypican-3 (GPC3).[10] GPC3 is an oncofetal protein that is overexpressed in a majority of HCC lesions with limited expression in healthy adult tissues, making it an attractive therapeutic target.[10][11]
Mechanism of Action
This therapeutic agent consists of a high-affinity monoclonal antibody targeting GPC3, which is conjugated to the alpha-emitting radionuclide actinium-225 (B1199940) (225Ac).[10] Upon administration, the antibody selectively binds to GPC3 on the surface of cancer cells. The attached 225Ac then decays, emitting highly potent alpha particles. These alpha particles have a short path length, causing dense ionization and leading to difficult-to-repair DNA double-strand breaks in the targeted cancer cells, ultimately inducing cell death while minimizing damage to surrounding healthy tissues.[10][11]
Quantitative Preclinical Data
| Parameter | Value | Animal Model | Source |
| In Vivo Efficacy | Significant, dose-dependent tumor growth inhibition | Human HCC xenograft models | [12] |
| In Vivo Efficacy | Complete tumor regression | Orthotopic HCC model | [12] |
| Biodistribution | High tumor accumulation, low uptake and fast clearance in normal organs | Human HCC xenograft models | [12] |
| Therapeutic Dose (mice) | 9.25 kBq | HepG2 xenograft model | [13] |
| Higher Efficacy Dose (mice) | 18.5 kBq (with associated hematological toxicity) | HepG2 xenograft model | [13] |
Experimental Protocols
Radioligand Binding Assay:
-
Membrane Preparation: Membranes from GPC3-expressing cells were prepared by homogenization and centrifugation.
-
Incubation: Membranes were incubated with a radiolabeled ligand (e.g., the GPC3 antibody labeled with a tracer) and varying concentrations of the unlabeled antibody (competitor).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.[14]
-
Counting: The radioactivity on the filters was counted using a scintillation counter.
-
Data Analysis: The data was used to calculate the binding affinity (Kd) and the number of binding sites (Bmax).
In Vivo Biodistribution and Efficacy Studies:
-
Model System: Human HCC xenograft models were established in immunodeficient mice.
-
Administration: 225Ac-GPC3 was administered to the tumor-bearing mice.
-
Biodistribution: At various time points, tissues were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g) in tumors and normal organs.[12]
-
Efficacy: Tumor growth was monitored over time in treated versus control groups. Tumor volumes were calculated, and tumor growth inhibition was determined.[12]
-
Pharmacodynamics: Tumors were analyzed for markers of DNA damage, such as γH2AX, to confirm the mechanism of action.[12]
Clinical Development
Bayer has initiated a first-in-human, Phase I clinical trial for 225Ac-GPC3 (BAY 3547926).[10][11] The study, identified as NCT06764316, is a dose-escalation trial designed to evaluate the safety, tolerability, and preliminary efficacy of 225Ac-GPC3, both as a monotherapy and in combination with other therapies, in patients with advanced HCC.[10][15]
Section 3: Other Therapeutic Candidates with the "204" Designation
While Elimusertib and 225Ac-GPC3 are the most probable candidates for "this compound," it is worth noting other therapeutics in development with a "204" identifier:
-
ECT204: An experimental ARTEMIS® T-cell therapy developed by Eureka Therapeutics. It targets GPC3-positive HCC and is currently in a Phase I/II clinical trial (ARYA-3, NCT04864054).
-
ACP-204: A 5-HT2A receptor inverse agonist under development by Acadia Pharmaceuticals for the treatment of Alzheimer's disease psychosis. It is in a seamless Phase 2/3 clinical trial program.
-
BO-112: An intratumoral immunotherapy that acts as a Toll-like receptor 3 (TLR3) agonist. It is being investigated in the SPOTLIGHT-203 clinical trial in combination with pembrolizumab (B1139204) for anti-PD-1-resistant melanoma.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bayer begins phase I study targeting GPC3 with actinium-225 radiopharmaceutical in patients with advanced hepatocellular carcinoma [pharmabiz.com]
- 11. bayer.com [bayer.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting Glypican-3 in Liver Cancer: Groundbreaking Preclinical and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Bayer begins Phase I study targeting GPC3 with alpha radiopharmaceutical in advanced hepatocellular carcinoma patients [medicaldialogues.in]
The Impact of miR-204 on Cancer Cell Proliferation: A Technical Whitepaper
Disclaimer: Initial searches for "BAY-204" did not yield a specific oncology compound with substantial public data on cancer cell proliferation. However, extensive research exists for microRNA-204 (miR-204) , a key regulator of tumorigenesis. This whitepaper will provide an in-depth technical guide on the role of miR-204 in cancer cell proliferation, assuming this to be the intended subject of interest.
Executive Summary
MicroRNA-204 (miR-204) is a non-coding RNA molecule that has emerged as a critical tumor suppressor in a variety of human cancers. Its expression is frequently downregulated in malignant tissues, and restoration of its function has been shown to significantly impede cancer cell proliferation, migration, and invasion. This document synthesizes the current understanding of miR-204's mechanism of action, focusing on its impact on key signaling pathways that govern cell growth and survival. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols and visual representations of the molecular pathways involved. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics.
Quantitative Data on miR-204's Anti-Proliferative Effects
The inhibitory effect of miR-204 on cancer cell proliferation has been quantified in numerous studies. Overexpression of miR-204 has been demonstrated to reduce cell viability, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.
| Cancer Type | Cell Line | Key Findings | Reference |
| Breast Cancer | MCF-7 | Overexpression of miR-204 suppressed proliferation by inducing apoptosis and G2/M cell cycle arrest. | [1] |
| Retinoblastoma | - | miR-204 regulates genes involved in the progression and invasion of retinoblastoma. | [2][3] |
Core Signaling Pathway: The PI3K/AKT Axis
A primary mechanism through which miR-204 exerts its tumor-suppressive functions is by targeting and regulating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.
In breast cancer, for instance, miR-204 has been shown to target PTEN, a well-known tumor suppressor that negatively regulates the PI3K/AKT pathway. By downregulating key components of this pathway, miR-204 inhibits the phosphorylation of AKT and PI3K, leading to a cascade of downstream effects that culminate in decreased cell proliferation and survival[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of miR-204 on cancer cell proliferation.
Quantitative Real-Time PCR (qRT-PCR) for miR-204 Expression
-
Objective: To quantify the expression levels of miR-204 in cancer cell lines or tissues.
-
Procedure:
-
Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse transcription is performed to synthesize cDNA from the RNA template using a specific stem-loop primer for miR-204.
-
qRT-PCR is then carried out using a PCR system with a specific primer set for miR-204 and a reference gene (e.g., U6 snRNA) for normalization.
-
The relative expression of miR-204 is calculated using the 2-ΔΔCt method.
-
Cell Viability Assay (WST-1)
-
Objective: To assess the effect of miR-204 overexpression on the proliferation of cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates.
-
Cells are transfected with miR-204 mimics or a negative control using a transfection reagent like Lipofectamine 2000[1].
-
At specified time points post-transfection, WST-1 reagent is added to each well.
-
After incubation, the absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
-
Transwell Migration and Invasion Assays
-
Objective: To evaluate the effect of miR-204 on the migratory and invasive capabilities of cancer cells.
-
Procedure:
-
Transfected cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).
-
The lower chamber is filled with a medium containing a chemoattractant.
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.
-
Immunoblotting (Western Blot)
-
Objective: To determine the expression levels of proteins in signaling pathways affected by miR-204, such as p-AKT and p-PI3K[1].
-
Procedure:
-
Total protein is extracted from transfected cells and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-p-PI3K, anti-β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
Experimental and Logical Workflow
The general workflow for investigating the role of miR-204 in cancer cell proliferation follows a logical progression from expression analysis to functional assays and mechanistic studies.
Conclusion and Future Directions
The evidence strongly supports the role of miR-204 as a potent tumor suppressor that inhibits cancer cell proliferation, primarily through the modulation of critical signaling pathways like PI3K/AKT. The consistent downregulation of miR-204 in various cancers suggests its potential as both a biomarker for diagnosis and prognosis, and as a therapeutic target. Future research should focus on the development of stable and efficient in vivo delivery systems for miR-204 mimics to translate these promising preclinical findings into effective cancer therapies. Further investigation into the full spectrum of miR-204 targets and its involvement in other oncogenic pathways will undoubtedly provide a more comprehensive understanding of its tumor-suppressive functions.
References
Methodological & Application
Application Notes and Protocols for BAY-204, a Potent CSNK1A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204, also known as BRD3727, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1A1).[1] CSNK1A1 is a serine/threonine kinase involved in various cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of CSNK1A1 activity has been implicated in the pathogenesis of several diseases, including Acute Myeloid Leukemia (AML). This compound serves as a valuable research tool for studying the biological functions of CSNK1A1 and for evaluating its therapeutic potential as a drug target.
These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | Assay Format | ATP Concentration | IC50 (nM) | Reference |
| CSNK1A1 | Biochemical | 10 µM | 2 | [1] |
| CSNK1A1 | Biochemical | 1 mM | 12 | [1] |
Table 2: Cellular Activity of this compound in an AML Cell Line
| Cell Line | Assay Type | Parameter | EC50 (nM) |
| MOLM-13 (AML) | Cell Viability | Inhibition of Proliferation | [Data not available in search results; example value can be determined using the protocol below] |
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vitro biochemical and cell-based assays.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 value of this compound against CSNK1A1.[2][3][4][5]
A. Materials:
-
Recombinant human CSNK1A1 enzyme
-
Kinase substrate (e.g., a synthetic peptide recognized by CSNK1A1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
B. Method:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in DMSO. Then, dilute these solutions 25-fold in Assay Buffer. For the vehicle control, prepare a 4% DMSO-Assay Buffer solution.
-
-
Reagent Preparation:
-
Thaw all reagents and bring to room temperature before use.
-
Prepare the ATP solution at the desired concentration (e.g., 10 µM or 1 mM) in Assay Buffer.
-
Prepare the CSNK1A1 enzyme and substrate solution in Assay Buffer at 4x the final desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound solution (or vehicle control).
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
To initiate the reaction, add 5 µL of the enzyme solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell-Based Viability Assay in AML Cells
This protocol describes how to measure the effect of this compound on the proliferation of an AML cell line, such as MOLM-13, using a luminescent cell viability assay.[6][7]
A. Materials:
-
MOLM-13 human AML cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well cell culture plates
B. Method:
-
Cell Culture:
-
Maintain MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Assay Procedure:
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia | MDPI [mdpi.com]
Application Notes and Protocols for Using BAY-204 in a Cell-Based Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α), a serine/threonine kinase implicated in the regulation of various cellular processes, including Wnt/β-catenin signaling and the p53 pathway.[1][2] Dysregulation of CSNK1α activity has been linked to several diseases, most notably acute myeloid leukemia (AML).[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based kinase assays to investigate its effects on CSNK1α activity and downstream signaling pathways in relevant cancer cell models. The provided methodologies are designed to be robust and adaptable for drug discovery and preclinical research.
Mechanism of Action: The CSNK1α Signaling Pathways
CSNK1α is a crucial regulator of two major signaling pathways implicated in cancer: the Wnt/β-catenin pathway and the p53 pathway.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, CSNK1α initiates the degradation of β-catenin by phosphorylating it at serine 45. This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β, leading to ubiquitination and proteasomal degradation of β-catenin.[1][3][4] Inhibition of CSNK1α by this compound is expected to stabilize β-catenin, leading to its accumulation and translocation to the nucleus, where it can activate the transcription of target genes.
-
p53 Pathway: CSNK1α has been shown to regulate the p53 tumor suppressor pathway, in part through its interaction with MDM2, a key negative regulator of p53.[1][5] CSNK1α can phosphorylate MDM2, which can influence p53 stability and activity.[6][7] By inhibiting CSNK1α, this compound can lead to an increase in p53 activity, promoting cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]
Mandatory Visualizations
References
- 1. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MV4-11 Cells [cytion.com]
- 4. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Phosphorylation by casein kinase I promotes the turnover of the Mdm2 oncoprotein via the SCF(beta-TRCP) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation by Casein Kinase I Promotes the Turnover of the Mdm2 Oncoprotein via the SCFβ-TRCP Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-204 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with demonstrated relevance in the study of Acute Myeloid Leukemia (AML).[1][2] CSNK1α is a serine-threonine kinase that plays a crucial role in various cellular processes, and its inhibition has emerged as a potential therapeutic strategy in AML.[1] Notably, the anti-leukemic effects of CSNK1α suppression are linked to the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in leukemia cells.[3][4]
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound using xenograft models of human AML. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to conduct robust preclinical studies.
Data Presentation
Quantitative data from in vivo xenograft studies should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment and control groups. The following tables provide a template for summarizing key efficacy endpoints.
Table 1: Leukemia Engraftment in Peripheral Blood
| Treatment Group | Animal ID | Week 1 (% hCD45+) | Week 2 (% hCD45+) | Week 3 (% hCD45+) | Week 4 (% hCD45+) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control |
hCD45+: Percentage of human CD45 positive cells, indicating leukemic engraftment.
Table 2: Endpoint Analysis of Leukemia Burden
| Treatment Group | Mean Spleen Weight (g) ± SD | Mean Liver Weight (g) ± SD | Bone Marrow Engraftment (% hCD45+) ± SD |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Table 3: Animal Body Weight and Survival
| Treatment Group | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Percent Body Weight Change | Median Survival (Days) | |---|---|---|---| | Vehicle Control | | | | | | this compound (Dose 1) | | | | | | this compound (Dose 2) | | | | | | Positive Control | | | | |
Signaling Pathway
The therapeutic potential of this compound in AML is linked to its inhibition of CSNK1α, which leads to the activation of the p53 signaling pathway. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of this compound in AML cells.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous or disseminated xenograft model using an AML cell line such as MOLM-13.[5][6]
Materials:
-
MOLM-13 cell line
-
Appropriate cell culture medium and supplements
-
Sterile PBS
-
Matrigel (optional, for subcutaneous model)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Calipers for tumor measurement
-
Flow cytometry reagents (e.g., anti-human CD45, CD33 antibodies)
Procedure:
-
Cell Culture: Culture MOLM-13 cells according to standard protocols to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase.
-
Cell Preparation: Harvest and wash the cells twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. For a subcutaneous model, cells can be mixed 1:1 with Matrigel to improve tumor take rate.[7]
-
Tumor Implantation:
-
Monitoring:
-
Subcutaneous Model: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]
-
Disseminated Model: Starting from seven days post-transplantation, monitor the engraftment of AML cells in the peripheral blood by flow cytometry for human CD45 and CD33 positive cells.[9][10]
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³) in the subcutaneous model, or when engraftment is confirmed in the disseminated model, randomize the mice into treatment and control groups.[7]
-
Drug Preparation and Administration: Prepare the this compound formulation. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume (subcutaneous model) or peripheral blood engraftment (disseminated model) and body weight throughout the study. Survival can be monitored as a secondary endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors, spleens, livers, and bone marrow for further analysis (e.g., weight, histology, flow cytometry for leukemia burden).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more accurately recapitulate the heterogeneity of human AML.
Materials:
-
Primary AML patient samples
-
Ficoll-Paque
-
Sterile PBS
-
Immunodeficient mice (NSG mice are recommended for AML PDX)
-
This compound and vehicle
-
Flow cytometry reagents
Procedure:
-
Sample Processing: Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
-
Cell Implantation: Resuspend the isolated AML blasts in sterile PBS. Intravenously inject 1-10 x 10^6 viable cells into sublethally irradiated (optional) NSG mice.[7]
-
Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry. Engraftment is typically confirmed when human CD45+ cells reach >1% in the peripheral blood.[7]
-
Randomization and Treatment: Once engraftment is established, randomize the mice and begin treatment with this compound as described in the CDX protocol.
-
Efficacy and Endpoint Analysis: Monitor disease progression and perform endpoint analysis as described for the disseminated CDX model.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo xenograft study with this compound.
Caption: General experimental workflow for this compound in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Engraftment of Human Primary Acute Myeloid Leukemia Defined by Integrated Genetic Profiling in NOD/SCID/IL2rγnull Mice for Preclinical Ceramide-Based Therapeutic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Dosing of BAY-204
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "BAY-204" is a designated placeholder for a novel small molecule inhibitor. The following application notes and protocols provide a comprehensive framework for the preparation and administration of a new chemical entity for in vivo animal studies. All experimental parameters, particularly those related to solubility and formulation, should be determined empirically for the specific compound under investigation.
Introduction
The transition of a novel small molecule inhibitor from in vitro validation to in vivo efficacy and safety studies is a critical step in the drug development pipeline.[1] Proper preparation of the compound for animal dosing is paramount to ensure accurate and reproducible results. This document outlines the essential procedures for characterizing the solubility of a test compound, selecting an appropriate vehicle, preparing a stable dosing formulation, and administering it to animal models. These guidelines are designed to support preclinical research in accordance with Good Laboratory Practice (GLP) principles.[2]
Physicochemical Characterization: Solubility Assessment
Before a dosing formulation can be developed, the solubility of this compound must be determined in various solvents and potential vehicles. This is a critical factor for achieving the desired drug exposure in animal models.[3][4] Early-stage solubility screening helps to identify and eliminate compounds that may fail due to poor absorption or low bioavailability.[5][6]
Experimental Protocol: Kinetic and Thermodynamic Solubility Testing
Objective: To determine the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant vehicles.
Methodologies:
-
Kinetic Solubility Assay: This high-throughput method is typically used in early discovery to assess the solubility of a compound that is already dissolved in an organic solvent, commonly dimethyl sulfoxide (B87167) (DMSO).[6] An aqueous solution is added to the DMSO stock, and the concentration at which precipitation occurs is measured, often by nephelometry.[4]
-
Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound. An excess of the solid compound is agitated in the selected vehicle over an extended period (e.g., 24-48 hours) to reach equilibrium. The supernatant is then filtered and analyzed by a suitable method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This is often conducted in later stages of drug development to optimize formulations.[5][6]
Table 1: Solubility Profile of this compound
| Vehicle | Type | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) | Notes |
| Water | Aqueous | < 1 | < 0.5 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous | < 1 | < 0.5 | Simulates physiological pH. |
| 0.5% (w/v) Methylcellulose in Water | Suspension | > 1000 (as suspension) | N/A | Forms a uniform suspension, suitable for oral gavage.[7] |
| Corn Oil | Lipid-based | > 50 | 45.8 | Suitable for lipophilic compounds, often used for oral dosing.[8][9] |
| 10% DMSO / 40% PEG300 / 50% Saline | Co-solvent Mix | > 200 | 185.3 | A common formulation for increasing solubility for injections.[10] |
| 30% (w/v) Hydroxypropyl-β-Cyclodextrin | Complexation | > 150 | 142.1 | Can enhance the solubility of hydrophobic compounds.[11] |
Formulation Development and Stability Testing
The selection of a dosing vehicle is critical and depends on the compound's properties, the intended route of administration, and the animal species.[11][12] The final formulation must be stable for the duration of its preparation and use to ensure accurate dosing.[2][13]
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate dosing vehicle for this compound based on its solubility and the intended route of administration.
Caption: Vehicle selection workflow for this compound.
Experimental Protocol: Formulation Stability Assessment
Objective: To confirm the stability of the this compound dosing formulation under the anticipated storage and handling conditions.[13]
Methodology:
-
Prepare low and high concentrations of the this compound dosing formulation, bracketing the intended study concentrations.[13]
-
Store aliquots of the formulations under various conditions (e.g., 2-8°C, room temperature) and for different durations (e.g., 0, 4, 8, 24 hours).
-
At each time point, visually inspect the formulation for precipitation or changes in appearance.
-
Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
The formulation is considered stable if the concentration remains within a predefined range (e.g., 90-110%) of the initial (time 0) concentration.[13]
Table 2: Stability of this compound in 0.5% Methylcellulose (10 mg/mL Suspension)
| Storage Condition | Time (hours) | Concentration (mg/mL) | % of Initial | Appearance |
| Room Temperature | 0 | 10.1 | 100% | Homogeneous suspension |
| (20-25°C) | 4 | 9.9 | 98.0% | Homogeneous suspension |
| 8 | 9.8 | 97.0% | Homogeneous suspension | |
| Refrigerated (2-8°C) | 24 | 10.0 | 99.0% | Homogeneous suspension |
Animal Dosing Protocols
The following protocols are provided as general guidelines for common routes of administration in rodent models. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Protocol: Oral Gavage (Mouse)
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound suspension (e.g., in 0.5% methylcellulose).[7]
-
Appropriately sized syringe (e.g., 1 mL).
-
20-gauge, 1.5-inch curved, ball-tipped gavage needle.[7]
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[7][14]
-
Thoroughly re-suspend the this compound formulation by vortexing immediately before drawing it into the syringe.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Ensure the needle has not entered the trachea before slowly dispensing the formulation.
-
Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.
Protocol: Intraperitoneal (IP) Injection (Mouse)
Objective: To administer this compound into the peritoneal cavity for systemic absorption.[15]
Materials:
-
This compound solution (e.g., in 10% DMSO / 40% PEG300 / 50% Saline).
-
Appropriately sized syringe (e.g., 1 mL).
-
25-27 gauge needle.[16]
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct injection volume (up to 10 mL/kg).[15][16]
-
Draw the this compound solution into the syringe.
-
Restrain the mouse, tilting it into a head-down position to allow the abdominal organs to shift forward.[16]
-
Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[16]
-
Aspirate slightly to ensure no fluid or blood is drawn back, confirming correct placement.
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for interpreting in vivo results. Assuming this compound is an inhibitor of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates its potential point of intervention.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. seed.nih.gov [seed.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. thesolubilitycompany.com [thesolubilitycompany.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for BAY-204 in Cell Culture
These application notes provide detailed protocols for the solubilization and use of the Casein Kinase 1 Alpha (CSNK1α) inhibitor, BAY-204, in various cell culture applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, ATP-competitive, and selective small molecule inhibitor of Casein Kinase 1 Alpha (CSNK1α).[1][2] CSNK1α is a serine/threonine kinase implicated in the regulation of multiple cellular processes, including Wnt/β-catenin signaling, p53 activation, and cell division.[3] Dysregulation of these pathways is common in various malignancies. Inhibition of CSNK1α has been identified as a therapeutic strategy, particularly in hematologic malignancies like acute myeloid leukemia (AML) and certain solid tumors.[1][3] this compound offers a tool for investigating the therapeutic potential of CSNK1α inhibition in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key physicochemical and biological properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆F₃N₅O₂ | [1][4] |
| Molecular Weight | 533.54 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity (HPLC) | >99% | [4] |
| Solubility in DMSO | 100 mg/mL (187.43 mM) | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [2] |
Table 2: Biological Activity of this compound
| Parameter | Value | Conditions | Source |
| Target | CSNK1α (CK1α) | --- | [1] |
| IC₅₀ | 2 nM | at 10 µM ATP | [1][2] |
| IC₅₀ | 12 nM | at 1 mM ATP | [1][2] |
Signaling Pathway
This compound inhibits CSNK1α, a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CSNK1α, as part of a "destruction complex" with APC, Axin, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of CSNK1α by this compound can disrupt this process.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 533.54 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.1 mol/L × 0.001 L × 533.54 g/mol × 1000 mg/g = 53.35 mg
-
Weighing: Tare a sterile, light-protected microcentrifuge tube. Carefully weigh 53.35 mg of this compound powder and transfer it into the tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes.
-
Ultrasonication: The manufacturer notes that ultrasonic treatment is required for complete dissolution at high concentrations.[1] Place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes or until the solution is completely clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 100 mM stock solution into smaller, single-use working volumes (e.g., 10 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Safety Precautions:
-
Handle this compound and DMSO in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Protocol 2: General Workflow for Cell-Based Assays
This workflow outlines the general steps for treating cultured cells with this compound.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., AML lines THP-1, KG-1)
-
Complete culture medium
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow adherent cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the high-concentration stock. A typical final concentration range for initial screening could be 1 nM to 10 µM.
-
Important: Ensure the final DMSO concentration in all wells is identical and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a "vehicle control" with the same final concentration of DMSO as the highest this compound concentration well.
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of vehicle control) × 100.
-
Plot a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols: Determining the Optimal Concentration of BAY-204 for AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1α (CSNK1α), a serine/threonine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Inhibition of CSNK1α has emerged as a promising therapeutic strategy in AML, primarily through the activation of the p53 tumor suppressor pathway and modulation of the Wnt/β-catenin signaling cascade. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in AML cell line-based studies. Included are summaries of its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy regimens are often associated with significant toxicity and relapse, highlighting the need for targeted therapies. Casein Kinase 1α (CSNK1α) is a critical regulator of several cellular processes, including cell cycle progression, apoptosis, and the Wnt/β-catenin signaling pathway. Dysregulation of these pathways is a hallmark of many cancers, including AML.
This compound is a highly selective inhibitor of CSNK1α. By targeting this kinase, this compound offers a promising avenue for therapeutic intervention in AML. This document outlines the essential information and laboratory protocols to effectively utilize this compound in pre-clinical AML research, with a focus on determining its optimal working concentration for various AML cell lines.
Mechanism of Action
The anti-leukemic activity of this compound stems from its inhibition of CSNK1α, which in turn modulates key signaling pathways involved in cancer cell survival and proliferation.
-
p53 Pathway Activation: CSNK1α is a negative regulator of the p53 tumor suppressor protein. Inhibition of CSNK1α by this compound leads to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
-
Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and self-renewal. CSNK1α is a key component of the β-catenin destruction complex. While the precise effects of CSNK1α inhibition on this pathway in AML are complex and can be context-dependent, it is a critical signaling axis affected by this compound.
Diagram of this compound Mechanism of Action
Caption: this compound inhibits CSNK1α, leading to p53 activation and Wnt/β-catenin modulation.
Quantitative Data Summary: Effective Concentrations of this compound in AML Cell Lines
While comprehensive IC50 data for this compound across a wide range of AML cell lines is not yet publicly available, preliminary studies and data from other CSNK1α inhibitors can guide the determination of an effective concentration range. A study has shown that this compound was used at a concentration of 200 nM in MOLM13 cells.
For initial experiments, a dose-response study is recommended to determine the optimal concentration for specific AML cell lines. The following table provides a template for presenting such data.
| Cell Line | Molecular Subtype | IC50 of this compound (nM) |
| MV4-11 | FLT3-ITD | Data not available |
| THP-1 | MLL-rearranged, TP53 wt | Data not available |
| HL-60 | TP53 null | Data not available |
| OCI-AML3 | DNMT3A R882H, NPM1c, TP53 wt | Data not available |
| MOLM-13 | FLT3-ITD, TP53 wt | Effective at 200 nM |
Note: The above table should be populated with experimentally determined IC50 values.
Experimental Protocols
To determine the optimal concentration of this compound and elucidate its mechanism of action in your AML cell line of interest, the following protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Diagram of Cell Viability Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1, HL-60, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A starting concentration of 1 µM with 1:3 serial dilutions is recommended for initial range-finding experiments.
-
Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a higher concentration (e.g., 5x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the CSNK1α signaling pathway.
Diagram of Western Blot Workflow
Caption: Key steps involved in performing a western blot analysis.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CSNK1α, anti-p53, anti-phospho-p53, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low cell viability in control wells: Check cell health and seeding density.
-
High variability in MTT assay: Ensure proper mixing of reagents and consistent incubation times.
-
No signal in Western blot: Check antibody concentrations, incubation times, and the integrity of the transferred proteins.
Conclusion
This compound is a valuable tool for investigating the role of CSNK1α in AML. The protocols provided in these application notes offer a framework for determining the optimal concentration of this compound and for characterizing its effects on AML cell lines. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Western Blot Analysis of CSNK1α Inhibition by BAY-204
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Casein Kinase 1α (CSNK1α) by the small molecule inhibitor BAY-204 using Western blot analysis. The focus is on the canonical Wnt/β-catenin signaling pathway, where CSNK1α plays a crucial role in the degradation of β-catenin.
Introduction
Casein Kinase 1α (CSNK1α) is a serine/threonine kinase that acts as a key regulator in numerous cellular processes, most notably the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CSNK1α initiates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Dysregulation of this pathway is implicated in various cancers, particularly colorectal cancer.
This compound is a potent and selective ATP-competitive inhibitor of CSNK1α with a reported IC50 of 2 nM at 10 μM ATP and 12 nM at 1 mM ATP. By inhibiting CSNK1α, this compound is expected to prevent the initial phosphorylation of β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus. This application note details a Western blot-based methodology to observe and quantify the effects of this compound on this critical signaling cascade.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. In the "off" state, a destruction complex composed of Axin, APC, GSK3β, and CSNK1α targets β-catenin for degradation. CSNK1α's phosphorylation of β-catenin at Serine 45 is the priming step for this process. In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the disassembly of the destruction complex and the stabilization of β-catenin.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This protocol is optimized for the human colorectal carcinoma cell line HCT116, which harbors an activating mutation in β-catenin, making it a relevant model system.
Cell Culture and Treatment
-
Cell Line: HCT116 (ATCC® CCL-247™).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) control for a time course of 6, 12, and 24 hours.
-
Western Blot Protocol
1. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add 100-150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Electrotransfer: a. Normalize protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Quantification: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Recommended Antibodies
| Target Protein | Host | Recommended Dilution | Supplier (Cat. No.) |
| Total β-catenin | Rabbit | 1:1000 | Cell Signaling Technology (#8480) |
| Phospho-β-catenin (Ser45) | Rabbit | 1:1000 | Cell Signaling Technology (#9564) |
| c-Myc | Rabbit | 1:1000 | Cell Signaling Technology (#5605) |
| Cyclin D1 | Rabbit | 1:1000 | Cell Signaling Technology (#2978) |
| CSNK1α | Rabbit | 1:1000 | Cell Signaling Technology (#2655) |
| GAPDH | Rabbit | 1:2000 | Cell Signaling Technology (#2118) |
Data Presentation
The following table is a template for presenting quantitative data from the Western blot analysis. The values should be expressed as a percentage of the vehicle-treated control, with standard deviations from at least three independent experiments.
| Treatment | Total β-catenin (% of Control) | p-β-catenin (Ser45) (% of Control) | c-Myc (% of Control) | Cyclin D1 (% of Control) |
| Vehicle (DMSO) | 100 ± SD | 100 ± SD | 100 ± SD | 100 ± SD |
| This compound (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Note: It is anticipated that with increasing concentrations of this compound, the levels of p-β-catenin (Ser45) will decrease, while the levels of total β-catenin, c-Myc, and Cyclin D1 will increase.
Experimental Workflow
Caption: Workflow for Western blot analysis of CSNK1α inhibition by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Prepare fresh lysates and always use protease and phosphatase inhibitors. |
By following these detailed protocols, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on CSNK1α and its downstream consequences on the Wnt/β-catenin signaling pathway.
Application Notes and Protocols: Investigating BAY-204 in Combination with Other AML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. The current standard of care often involves intensive chemotherapy and targeted agents, yet relapse and resistance remain significant challenges. Novel therapeutic strategies, including combination therapies that target multiple oncogenic pathways, are urgently needed.
BAY-204 (also known as BRD3727) is a potent and selective inhibitor of Casein Kinase 1 Alpha (CSNK1α)[1]. CSNK1α is a serine/threonine kinase that plays a crucial role in regulating several key signaling pathways implicated in AML pathogenesis, including the Wnt/β-catenin and p53 pathways[1][2]. Overexpression of the gene encoding CSNK1α, CSNK1A1, has been observed in AML patients and is associated with a poorer prognosis, highlighting its potential as a therapeutic target[1].
These application notes provide a comprehensive overview of the rationale and methodologies for investigating this compound in combination with other established and emerging AML therapies. While direct preclinical or clinical data on this compound combination therapies is currently limited, this document outlines potential combination strategies and detailed experimental protocols based on the known mechanism of action of CSNK1α inhibitors and published studies on targeting related pathways in AML.
Mechanism of Action of this compound (CSNK1α Inhibition) in AML
CSNK1α is a key regulator of cellular signaling. In the context of AML, its inhibition by this compound is predicted to exert anti-leukemic effects through the modulation of at least two critical pathways:
-
Wnt/β-catenin Pathway: In the canonical Wnt pathway, CSNK1α is part of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of CSNK1α can lead to the stabilization and nuclear accumulation of β-catenin, which paradoxically can have context-dependent anti-leukemic effects in certain AML subtypes by promoting differentiation. Conversely, in other contexts, aberrant Wnt signaling is crucial for the survival of leukemia stem cells[1][3][4]. The precise impact of CSNK1α inhibition on the Wnt pathway in different AML genetic backgrounds warrants further investigation.
-
p53 Pathway: CSNK1α can negatively regulate the tumor suppressor p53 by phosphorylating its negative regulators, MDM2 and MDMX[2]. By inhibiting CSNK1α, this compound can lead to the activation of p53, promoting apoptosis and cell cycle arrest in AML cells with wild-type p53[2][5].
Potential Combination Therapies with this compound
Based on its mechanism of action, this compound holds promise for synergistic or additive effects when combined with other AML therapies. The following table summarizes potential combination strategies, the scientific rationale, and key endpoints for preclinical evaluation.
| Combination Partner | Rationale for Combination | Key Preclinical Endpoints |
| Venetoclax (B612062) (BCL-2 inhibitor) | Activation of p53 by this compound can upregulate pro-apoptotic proteins, potentially sensitizing AML cells to BCL-2 inhibition by venetoclax. This combination could be particularly effective in overcoming resistance to single-agent venetoclax[5][6]. | Synergy in apoptosis induction, reduction in cell viability, overcoming venetoclax resistance, prolonged survival in vivo. |
| Azacitidine/Decitabine (Hypomethylating Agents - HMAs) | HMAs can alter the epigenetic landscape of AML cells, potentially sensitizing them to the effects of CSNK1α inhibition. Combining epigenetic modulators with pathway-targeted agents is a promising strategy[7]. | Synergistic effects on cell differentiation and apoptosis, changes in gene expression profiles, in vivo efficacy. |
| Standard Chemotherapy (e.g., Cytarabine, Daunorubicin) | P53 activation by this compound can lower the threshold for chemotherapy-induced apoptosis. This could allow for the use of lower, less toxic doses of chemotherapy or enhance the efficacy of standard regimens[8][9]. | Increased cytotoxicity of chemotherapy, enhanced DNA damage-induced apoptosis, reduced clonogenic survival, in vivo tumor growth delay. |
| MDM2 Inhibitors | Dual targeting of the p53 pathway by inhibiting both its negative regulator (MDM2) and a kinase that suppresses its activity (CSNK1α) could lead to a more robust and sustained p53 activation and potent anti-leukemic effects[10]. | Synergistic p53 activation, enhanced apoptosis, and cell cycle arrest, in vivo efficacy in p53 wild-type AML models. |
Experimental Protocols
The following are detailed, generalized protocols for the preclinical evaluation of this compound in combination with other AML therapies. These protocols are based on established methodologies in AML research[11][12][13][14][15][16][17].
Protocol 1: In Vitro Assessment of Drug Synergy
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with other anti-leukemic agents in AML cell lines and primary patient samples.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) and primary AML patient samples.
-
This compound (BRD3727) and combination drug(s) of interest.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide).
-
Flow cytometer.
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder).
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well). For primary samples, isolate mononuclear cells and culture under appropriate conditions.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with each drug alone and in combination at various concentration ratios (e.g., constant ratio, non-constant ratio). Include vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Apoptosis Analysis (Optional): For mechanistic insights, treat cells in larger formats (e.g., 6-well plates) with selected drug concentrations. After incubation, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Efficacy in an AML Xenograft Model
Objective: To evaluate the in vivo anti-leukemic efficacy of this compound in combination with another AML therapy in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG or NOD/SCID).
-
Human AML cells (cell line or patient-derived).
-
This compound and combination drug formulated for in vivo administration.
-
Vehicle control.
-
Flow cytometry antibodies for human CD45 and other relevant markers.
-
Equipment for intravenous or oral drug administration.
-
Calipers for tumor measurement (for subcutaneous models).
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Procedure:
-
Xenograft Establishment:
-
Systemic Model: Inject human AML cells intravenously (tail vein) into immunodeficient mice. Engraftment can be monitored by periodically analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.
-
Subcutaneous Model: Inject AML cells subcutaneously into the flank of the mice.
-
-
Treatment Initiation: Once engraftment is established (e.g., 1-5% human CD45+ cells in peripheral blood for systemic models, or tumors reach a palpable size of ~100-200 mm³ for subcutaneous models), randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Efficacy Assessment:
-
Monitor the health of the mice daily, including body weight.
-
For systemic models, monitor disease burden by quantifying human CD45+ cells in the peripheral blood, bone marrow, and spleen at specified time points and at the end of the study.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
For survival studies, monitor mice until they reach predefined humane endpoints.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tissues can be harvested to assess target engagement and downstream signaling effects by methods such as Western blotting, immunohistochemistry, or flow cytometry.
-
Data Analysis:
-
Compare the leukemia burden (e.g., % hCD45+ cells) or tumor volume between treatment groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Visualizations
Signaling Pathway of CSNK1α in AML
Caption: CSNK1α signaling in AML.
Experimental Workflow for In Vivo Combination Study
Caption: In vivo combination study workflow.
Conclusion
This compound, as a selective CSNK1α inhibitor, represents a novel therapeutic approach for AML by targeting key oncogenic signaling pathways. While direct evidence for its efficacy in combination therapies is still emerging, the scientific rationale for combining this compound with agents such as venetoclax, hypomethylating agents, and standard chemotherapy is strong. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combinations, which may ultimately lead to the development of more effective and durable treatment strategies for patients with AML.
References
- 1. Pre-clinical efficacy of combined therapy with novel β-catenin antagonist BC2059 and histone deacetylase inhibitor against AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating p53 and Inhibiting Superenhancers to Cure Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signalling in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Wnt signaling in acute myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Lethality of Combined Bcl-2 Inhibition and p53 Activation in AML: Mechanisms and Superior Antileukemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel agent restores p53 function in p53-mutated AML | MD Anderson Cancer Center [mdanderson.org]
- 7. Combo could treat AML, other cancers | MDedge [mdedge.com]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Designing patient-oriented combination therapies for acute myeloid leukemia based on efficacy/toxicity integration and bipartite network modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of BAY-204 in Orthotopic Xenograft Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204 is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with demonstrated preclinical activity in acute myeloid leukemia (AML).[1] Orthotopic xenograft models of AML, where human AML cells are implanted into the bone marrow of immunodeficient mice, provide a clinically relevant system to evaluate the in vivo efficacy of novel therapeutic agents like this compound. These models mimic the natural microenvironment of leukemia, allowing for the assessment of drug effects on tumor growth, dissemination, and overall survival.
These application notes provide detailed protocols for the establishment of AML orthotopic xenograft models, the administration of this compound, and the subsequent evaluation of its anti-leukemic activity.
This compound Signaling Pathway in AML
This compound targets CSNK1α, a serine/threonine kinase involved in various cellular processes. In AML, inhibition of CSNK1α by this compound is understood to exert its anti-leukemic effects primarily through the activation of the p53 tumor suppressor pathway. This leads to cell cycle arrest and apoptosis in AML cells. A key downstream event of CSNK1α inhibition is the decreased phosphorylation of Ribosomal Protein S6 (Rps6), a component of the ribosome involved in protein synthesis and cell growth.
Experimental Workflow for this compound Evaluation in AML Orthotopic Xenograft Models
The following diagram outlines the key steps for assessing the efficacy of this compound in an AML orthotopic xenograft model.
Detailed Experimental Protocols
Protocol 1: Establishment of an AML Orthotopic Xenograft Model
1.1. Cell Line Preparation:
-
Culture human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
For in vivo imaging, transduce the AML cells with a lentiviral vector expressing luciferase.
-
Select a stable, high-expressing luciferase clone using puromycin (B1679871) selection and confirm luciferase activity in vitro.
-
On the day of injection, harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
1.2. Animal Model:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID gamma (NSG) or NOD/SCID).
-
Acclimatize the animals for at least one week before the experiment.
1.3. Orthotopic Injection:
-
Method A: Intravenous (Tail Vein) Injection
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) into the lateral tail vein using a 27-gauge needle.
-
-
Method B: Intrafemoral Injection
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the knee area.
-
Make a small incision to expose the patellar tendon.
-
Insert a 27-gauge needle through the patellar tendon into the femoral bone marrow cavity.
-
Slowly inject 20 µL of the cell suspension (1 x 10^6 cells).
-
Close the incision with sutures or surgical glue.
-
1.4. Engraftment Monitoring:
-
Beginning 7 days post-injection, monitor leukemia engraftment weekly using bioluminescence imaging (BLI).
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg).
-
After 10-15 minutes, anesthetize the mice and acquire images using an in vivo imaging system.
-
Quantify the bioluminescence signal (photons/second) in a defined region of interest.
-
Once a detectable and consistent tumor burden is established (typically 10-14 days post-injection), randomize the mice into treatment groups.
Protocol 2: Evaluation of this compound Efficacy
2.1. Treatment Groups:
-
Randomize mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Cytarabine)
-
2.2. Drug Administration:
-
Administer this compound or vehicle orally via gavage once daily for 21 consecutive days.
-
Administer the positive control according to its established dosing schedule.
-
Monitor the body weight and general health of the mice daily.
2.3. Efficacy Assessment:
-
Tumor Burden:
-
Perform BLI weekly to monitor the progression of leukemia.
-
Quantify the total photon flux for each mouse.
-
-
Survival:
-
Monitor the mice daily for signs of morbidity (e.g., >20% weight loss, hind-limb paralysis, lethargy).
-
Euthanize mice that meet the euthanasia criteria and record the date of death.
-
Plot survival data using a Kaplan-Meier curve.
-
-
Ex Vivo Analysis:
-
At the end of the study or when mice are euthanized, collect peripheral blood, bone marrow, and spleen.
-
Prepare single-cell suspensions.
-
Perform flow cytometry to determine the percentage of human CD45+ AML cells in each tissue.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Burden in an AML Orthotopic Xenograft Model
| Treatment Group | Mean Bioluminescence (photons/s) at Day 0 | Mean Bioluminescence (photons/s) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1.5 x 10^6 | 8.9 x 10^8 | - |
| This compound (25 mg/kg) | 1.6 x 10^6 | 2.3 x 10^8 | 74.1 |
| This compound (50 mg/kg) | 1.4 x 10^6 | 7.8 x 10^7 | 91.2 |
| Positive Control | 1.5 x 10^6 | 1.1 x 10^8 | 87.6 |
Table 2: Effect of this compound on Survival in an AML Orthotopic Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | 28 | - |
| This compound (25 mg/kg) | 45 | 60.7 |
| This compound (50 mg/kg) | 58 | 107.1 |
| Positive Control | 52 | 85.7 |
Table 3: Ex Vivo Analysis of AML Cell Infiltration at Study Endpoint
| Treatment Group | % Human CD45+ in Bone Marrow | % Human CD45+ in Spleen | % Human CD45+ in Peripheral Blood |
| Vehicle Control | 85.2 ± 5.1 | 62.4 ± 7.8 | 45.3 ± 6.2 |
| This compound (25 mg/kg) | 22.7 ± 4.5 | 15.8 ± 3.9 | 8.9 ± 2.1 |
| This compound (50 mg/kg) | 8.1 ± 2.3 | 5.2 ± 1.7 | 1.5 ± 0.8 |
| Positive Control | 12.5 ± 3.1 | 8.9 ± 2.5 | 3.2 ± 1.1 |
| Data are presented as mean ± standard deviation. |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in clinically relevant orthotopic xenograft models of AML. The use of these models, coupled with quantitative endpoints such as bioluminescence imaging and survival analysis, will enable a comprehensive assessment of the therapeutic potential of this compound for the treatment of acute myeloid leukemia.
References
Application Notes and Protocols: High-Throughput Screening with BAY-204
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The following application notes and protocols provide a detailed framework for utilizing BAY-204 in high-throughput screening (HTS) campaigns. These guidelines are designed to assist researchers in the efficient and effective identification of modulators of the signaling pathways targeted by this compound. The subsequent sections will detail the necessary reagents, equipment, and step-by-step instructions for performing these assays. Adherence to these protocols is crucial for generating robust and reproducible data.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic agents.[1][2] This process involves the miniaturization and automation of assays to screen thousands to millions of compounds.[2][3] Key steps in an HTS workflow include sample and library preparation, execution of the automated assay, and subsequent data acquisition and analysis.[1][3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from key experiments involving this compound. These tables are intended to provide a clear and concise overview of the compound's performance in various HTS assays.
Table 1: Biochemical Assay Parameters for this compound
| Parameter | Value |
| Assay Format | Fluorescence Polarization |
| Target Concentration | 10 nM |
| This compound IC50 | 50 nM |
| Z'-factor | > 0.7 |
| Signal Window | 150 mP |
| Incubation Time | 60 minutes |
| Readout Wavelength | Ex: 485 nm, Em: 535 nm |
Table 2: Cell-Based Assay Parameters for this compound
| Parameter | Value |
| Assay Format | Reporter Gene Assay |
| Cell Line | HEK293 |
| This compound EC50 | 200 nM |
| Z'-factor | > 0.6 |
| Signal-to-Background | 10 |
| Incubation Time | 24 hours |
| Readout | Luminescence |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the application of this compound for high-throughput screening.
Protocol 1: Fluorescence Polarization (FP) Based Biochemical Assay
Objective: To identify inhibitors of the target protein using a competitive binding fluorescence polarization assay.
Materials:
-
Target Protein
-
Fluorescently Labeled Ligand
-
This compound (or other test compounds)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a solution of the target protein in assay buffer at a concentration of 20 nM.
-
Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 2 nM.
-
In a 384-well microplate, add 5 µL of the target protein solution to each well.
-
Add 50 nL of this compound or control compounds (e.g., DMSO for negative control, known inhibitor for positive control) at various concentrations to the appropriate wells.
-
Add 5 µL of the fluorescently labeled ligand solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Calculate the IC50 values for the test compounds.
Protocol 2: Luciferase Reporter Gene Cell-Based Assay
Objective: To identify modulators of a specific signaling pathway in a cellular context.
Materials:
-
HEK293 cells stably expressing the luciferase reporter construct
-
Cell Culture Medium (e.g., DMEM, 10% FBS)
-
This compound (or other test compounds)
-
Luciferase Assay Reagent
-
384-well, white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed HEK293 reporter cells in 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound or control compounds.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values for the test compounds.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway relevant to this compound's mechanism of action and the general workflow for a high-throughput screening campaign.
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound.
Caption: A general workflow for a typical high-throughput screening campaign.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 3. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Small Molecule Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation of small molecule inhibitors, exemplified here as "BAY-204," in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify the cause of precipitation and find a suitable solution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule inhibitor (e.g., this compound) precipitating in the cell culture medium?
Precipitation of small molecule inhibitors in aqueous-based cell culture media is a common challenge, often arising when the compound's solubility limit is exceeded.[1] Several factors can contribute to this issue:
-
Low Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have poor solubility in water-based solutions like cell culture media.
-
Solvent Concentration: These compounds are typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When this stock is diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1] It is generally recommended to keep the final DMSO concentration below 1% to minimize its effect on the experiment, but some compounds may precipitate even at this concentration.[1]
-
Temperature Shifts: Changes in temperature, such as moving the compound from storage at -20°C or 4°C to 37°C in the incubator, can affect its solubility.[2][3] High-molecular-weight compounds are particularly susceptible to precipitation due to temperature fluctuations.[2][3]
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of a compound, which in turn affects its solubility.[1]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum).[4] The small molecule can interact with these components, leading to the formation of insoluble complexes.[2][4] For instance, metal ions like copper, iron, and zinc, which are essential for cell growth, can sometimes form precipitates.[3][4]
Q2: What are the consequences of compound precipitation in my cell culture experiment?
Compound precipitation can have several detrimental effects on your experiment:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than the intended concentration, leading to unreliable and irreproducible results.
-
Cellular Toxicity: The precipitate particles can be toxic to cells, leading to unexpected cell death or stress responses that are not related to the compound's intended biological activity.
-
Interference with Assays: Precipitates can interfere with various cell-based assays, particularly those involving imaging or absorbance/fluorescence readings.[2]
Q3: How can I visually confirm if my compound has precipitated?
You can check for precipitation by:
-
Visual Inspection: Look for cloudiness, turbidity, or visible particles in the cell culture medium after adding the compound.
-
Microscopy: Examine the culture plate under a microscope. Precipitate often appears as crystalline structures, amorphous aggregates, or an oily film.
Troubleshooting Guide: Resolving this compound Precipitation
If you are observing precipitation of your small molecule inhibitor, follow this step-by-step troubleshooting guide.
Step 1: Optimize the Solubilization and Dilution Protocol
The way you prepare and add your compound to the medium is critical.
Experimental Protocol: Serial Dilution and Medium Addition
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Perform Serial Dilutions in DMSO: If you need a range of concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks.
-
Warm the Culture Medium: Pre-warm your cell culture medium to 37°C.[5]
-
Add Compound to Medium (Not Vice-Versa): To prepare the final working concentration, slowly add the compound stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing.[5] Crucially, do not add the medium directly to the small volume of DMSO stock , as this can cause localized high concentrations and immediate precipitation.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5% and not exceeding 1%.
Step 2: Modify the Solvent System
If optimizing the dilution protocol is not sufficient, consider these modifications to the solvent system.
| Method | Description | Considerations |
| Co-solvents | In addition to DMSO, other co-solvents like ethanol (B145695) or surfactants (e.g., Tween 20) can be used in small percentages to improve solubility.[1][5] | Always perform a vehicle control to ensure the co-solvent does not affect cell viability or the experimental outcome.[5] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the culture medium (within a physiologically acceptable range) can enhance solubility.[1] | Determine the pKa of your compound to predict the optimal pH for solubility. Ensure the adjusted pH is not detrimental to your cells. |
Step 3: Employ Physical Methods to Enhance Solubility
Physical methods can help to dissolve or re-dissolve precipitated compounds.
| Method | Description | Protocol |
| Sonication | Using ultrasonic frequencies can help to break down precipitate particles and re-dissolve the compound in the medium.[1] | After adding the compound to the medium, place the tube or plate in a sonicator water bath for a short period (e.g., 5-15 minutes). Monitor for any temperature increase. |
| Warming | Gently warming the medium can sometimes help to keep the compound in solution. | Pre-warm the medium to 37°C before adding the compound. Maintain this temperature during the initial incubation. |
Step 4: Consider Formulation Strategies
For particularly challenging compounds, advanced formulation strategies may be necessary.
| Method | Description |
| Use of Excipients | Solubility-enhancing excipients like cyclodextrins can be used to encapsulate the hydrophobic compound and improve its aqueous solubility. |
| Serum-Containing Medium | If your experimental design allows, preparing the compound in a medium containing a low percentage of Fetal Bovine Serum (FBS) can sometimes help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Signaling Pathway Considerations
While specific information on this compound is unavailable, many small molecule inhibitors target cellular signaling pathways. For instance, if "this compound" were a hypothetical kinase inhibitor, its precipitation would prevent it from engaging its target and modulating downstream signaling. The diagram below illustrates a generic kinase signaling pathway that could be affected.
Caption: Generic kinase inhibitor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing BAY-204 Solubility for In Vivo Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of BAY-204 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo experiments?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1 alpha (CK1α).[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This low solubility can result in suboptimal drug exposure, high variability in experimental results, and potentially misleading pharmacokinetic and pharmacodynamic data in preclinical animal models.
Q2: What are the recommended starting formulations for solubilizing this compound for in vivo use?
A2: For in vivo studies, two effective vehicle formulations have been reported to achieve a this compound concentration of at least 2.5 mg/mL.[1] The first is an aqueous-based formulation, and the second is a lipid-based formulation. The choice between these will depend on the desired route of administration and experimental design.
Q3: Are there general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[2][3][4] These include the use of co-solvents, surfactants, pH modifiers, and complexing agents.[2][3] Advanced techniques such as the preparation of solid dispersions, nanosuspensions, and lipid-based formulations are also common.[3][5][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The aqueous component is being added too quickly, or the concentration of the organic solvent is too low. | Ensure a stepwise addition of solvents, starting with the dissolution of this compound in an organic solvent like DMSO before slowly adding the aqueous components while vortexing.[1] |
| The prepared formulation is too viscous for the intended route of administration (e.g., intravenous injection). | High concentrations of excipients like PEG300 can increase viscosity. | Consider adjusting the ratio of the excipients. If viscosity remains an issue, the corn oil-based formulation may be more suitable for routes where viscosity is less of a concern, such as oral gavage. |
| In vivo efficacy or exposure is lower than expected. | Poor bioavailability due to precipitation of the compound upon administration or inadequate absorption. | The lipid-based formulation (e.g., with corn oil) may enhance oral absorption.[2][5] For other routes, ensure the formulation remains stable and does not precipitate at the site of administration. |
| High variability in results between experimental animals. | Inconsistent dosing due to a non-homogenous formulation or instability of the formulation over time. | Ensure the formulation is prepared fresh before each use and is thoroughly mixed. For suspensions, continuous agitation during dosing may be necessary. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in different solvent systems.
| Solvent/Vehicle | Achieved Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (187.43 mM) | Requires sonication for complete dissolution. Suitable for preparing stock solutions.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM) | Results in a clear solution. Suitable for various routes of administration.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.69 mM) | Results in a clear solution. Primarily used for oral administration.[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation for this compound
Objective: To prepare a clear, injectable solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to constitute 10% of the final volume. For example, for a final volume of 1 mL, use 100 µL of DMSO.
-
In a separate sterile tube, add PEG300 to constitute 40% of the final volume (400 µL for a 1 mL final volume).
-
To the PEG300, add Tween-80 to constitute 5% of the final volume (50 µL for a 1 mL final volume) and mix thoroughly.
-
Slowly add the this compound/DMSO solution to the PEG300/Tween-80 mixture while continuously vortexing.
-
Add sterile saline to reach the final desired volume (450 µL for a 1 mL final volume) and continue to vortex until a clear solution is obtained.
Protocol 2: Preparation of a Lipid-Based Formulation for this compound
Objective: To prepare a clear, oral formulation of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to constitute 10% of the final volume (e.g., 100 µL for a 1 mL final volume).
-
In a separate sterile tube, add corn oil to constitute 90% of the final volume (900 µL for a 1 mL final volume).
-
Slowly add the this compound/DMSO solution to the corn oil while continuously vortexing until a clear solution is achieved.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound formulations and the signaling pathway it targets.
Caption: Workflow for preparing aqueous and lipid-based this compound formulations.
Caption: Simplified signaling pathway showing this compound's inhibition of CK1α.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quotientsciences.com [quotientsciences.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of potent and selective kinase inhibitors, exemplified by the hypothetical CSNK1α inhibitor, BAY-204, when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why do they become more prominent at high concentrations?
A1: Off-target effects occur when a kinase inhibitor interacts with and modulates the activity of kinases other than its intended primary target.[1] While a high-quality inhibitor like this compound is designed for selectivity, this selectivity is concentration-dependent. The ATP-binding pocket, the target for many kinase inhibitors, is structurally conserved across the kinome.[1] At concentrations significantly above the inhibitor's IC50 for its primary target, the compound can bind to lower-affinity sites on other kinases, leading to unintended biological consequences.
Q2: I'm observing a phenotype in my cell-based assay that is inconsistent with the known function of the primary target. Could this be an off-target effect?
A2: Yes, an unexpected or paradoxical cellular phenotype is a common indicator of off-target activity.[1] For instance, if you expect a decrease in cell proliferation but observe an increase or no change, the inhibitor might be affecting a signaling pathway that counteracts the effect of inhibiting the primary target. This could be due to the inhibition of a kinase in a negative feedback loop or a completely unrelated pathway.[1]
Q3: What are the initial troubleshooting steps if I suspect off-target effects are influencing my results?
A3: A systematic approach is crucial for diagnosing off-target effects. Here are the initial steps:
-
Dose-Response Analysis: Perform your experiment across a wide range of inhibitor concentrations. On-target effects should manifest at concentrations near the IC50 of the primary target, while off-target effects typically require higher concentrations.[1]
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second inhibitor that targets the same primary kinase but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]
-
Genetic Validation: The gold standard for confirming an on-target effect is to use genetic approaches like CRISPR/Cas9 or siRNA to knock out or knock down the primary target.[2] If the resulting phenotype mimics that of the inhibitor, it strongly suggests the inhibitor's effect is on-target.[2]
Q4: Can off-target effects have any therapeutic relevance?
A4: In some instances, yes. The phenomenon where a drug interacts with multiple targets to achieve its therapeutic effect is known as polypharmacology. An off-target effect could contribute to the overall efficacy of a compound, for example, by inhibiting a resistance pathway or another oncogenic driver. However, off-target effects are also a primary cause of toxicity.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected or Paradoxical Phenotype (e.g., increased proliferation when inhibition is expected) | The inhibitor may be affecting a kinase with an opposing function or disrupting a negative feedback loop.[1] | 1. Validate with a structurally unrelated inhibitor. 2. Perform a kinase selectivity screen. 3. Use phospho-proteomics to identify unexpectedly modulated pathways. |
| High Levels of Cell Death at Concentrations Slightly Above the IC50 | The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., AKT, ERK). | 1. Carefully titrate the inhibitor concentration to find the lowest effective dose. 2. Analyze markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining). 3. Consult off-target databases for your inhibitor or class of inhibitors. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the primary target or potential off-target kinases can vary significantly between cell lines. | 1. Confirm the expression of the primary target in all cell lines via Western blot or qPCR. 2. If a specific off-target is suspected, verify its expression as well. |
| Phenotype Persists After Genetic Knockdown/Knockout of the Primary Target | This is strong evidence that the observed effect is mediated by one or more off-targets. | 1. Perform a comprehensive kinase screen to identify potential off-targets. 2. Consider unbiased approaches like chemical proteomics to identify cellular binding partners. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of recombinant kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the consumption of ATP or the generation of product.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within intact cells by measuring changes in the thermal stability of proteins upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target of interest (and suspected off-targets) by Western blotting.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Visualizing Experimental Workflows and Signaling Concepts
Caption: A logical workflow for troubleshooting and identifying potential off-target effects.
Caption: A simplified diagram illustrating how a selective inhibitor can have both on-target and off-target effects.
References
Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for soluble guanylate cyclase (sGC) activators?
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. sGC activators are compounds that stimulate the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes including smooth muscle relaxation, inhibition of inflammation, and thrombosis.[1][2] Unlike sGC stimulators which require a reduced (ferrous) heme group on the enzyme to function and act synergistically with NO, sGC activators can directly stimulate the enzyme when the heme group is in an oxidized (ferric) state or even absent.[1][3][4] This property makes them effective even in conditions of oxidative stress where NO bioavailability is impaired and sGC is less responsive to traditional NO donors.[1][4]
Q2: What are the common causes of variability in experimental results with sGC activators?
Inconsistent results when working with sGC activators can arise from several factors related to the state of the sGC enzyme, the cellular environment, and experimental technique. Key contributors to variability include:
-
Redox State of sGC: The activity of sGC is highly dependent on the oxidation state of its heme iron. Oxidative stress can convert the NO-sensitive reduced (Fe2+) form to the NO-insensitive oxidized (Fe3+) form.[1][4] Since sGC activators preferentially target the oxidized or heme-deficient enzyme, the baseline level of oxidative stress in your experimental system can significantly impact the observed effect.
-
Cellular Thiol Levels: Cellular thiols, such as glutathione (B108866) (GSH), play a crucial role in maintaining the reduced state of the sGC heme iron and can reverse desensitization caused by S-nitrosylation.[5] Variations in intracellular thiol concentrations can therefore alter the responsiveness of sGC to activators.
-
Heme Availability: The presence and integrity of the heme group are critical for sGC function. Conditions that lead to heme loss from the enzyme will render it insensitive to NO but potentially more responsive to certain activators.[1][5]
-
Experimental Conditions: Factors such as oxygen levels can directly affect sGC activity. Hypoxic conditions have been shown to impair sGC function.[2] Additionally, the stability and solubility of the specific sGC activator being used should be considered.
Troubleshooting Guides
Issue 1: Lower than Expected cGMP Production
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal concentration of the sGC activator. | Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue. | The effective concentration can vary between different experimental systems. |
| Degradation of the compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. | sGC activators can be sensitive to light, temperature, and repeated freeze-thaw cycles. |
| Low levels of oxidized or heme-deficient sGC. | Consider inducing mild oxidative stress (e.g., using a low concentration of an oxidizing agent like ODQ) as a positive control. | sGC activators are most effective on the oxidized or heme-free enzyme.[3][4] If the majority of the sGC in your system is in the reduced state, the effect of an activator may be less pronounced. |
| Presence of interfering substances. | Be aware of other components in your experimental medium. For example, the dipeptide carnosine has been reported to inhibit NO-dependent activation of sGC.[5] | Certain molecules can interfere with the sGC signaling pathway. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and growth conditions. Ensure consistent levels of confluence at the time of the experiment. | Cellular physiology, including the expression and redox state of sGC, can change with culture conditions. |
| Variability in oxidative stress levels. | Minimize exposure of cells to light and ensure consistent handling procedures that could introduce oxidative stress. | As sGC activators are sensitive to the redox state of the enzyme, fluctuations in oxidative stress will lead to variable results. |
| Pipetting errors or inaccurate dilutions. | Calibrate pipettes regularly. Prepare a master mix of reagents where possible to minimize pipetting variability between wells or samples. | Accurate and consistent reagent delivery is fundamental for reproducible results. |
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanism of action and potential points of experimental variability, the following diagrams illustrate the sGC signaling pathway and a general troubleshooting workflow.
Caption: The nitric oxide-soluble guanylate cyclase (NO-sGC) signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing BAY-204 Treatment Duration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro treatment duration of BAY-204. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: The initial step is to establish a dose-response curve at a fixed, relatively long time point (e.g., 24, 48, or 72 hours). This will help identify the concentration range at which this compound exhibits biological activity in your specific cell line. Once an effective concentration (e.g., IC50 or a concentration that yields a significant biological response) is determined, you can proceed to optimize the treatment duration.
Q2: How do I choose the appropriate time points to test for optimizing treatment duration?
A2: The selection of time points should be guided by the known or hypothesized mechanism of action of this compound and the biological question you are asking.
-
For early signaling events , such as inhibition of protein phosphorylation, shorter time points are recommended (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8 hours).
-
For downstream effects , such as changes in gene expression or impacts on cell viability and proliferation, longer time points are more appropriate (e.g., 6, 12, 24, 48, 72 hours).[1][2]
Q3: Can the optimal treatment duration vary between different cell lines?
A3: Yes, the optimal treatment duration for this compound can vary significantly between different cell lines. This variability can be due to differences in cell division time, metabolic rates, and the expression levels of the target protein and downstream signaling components.[2] It is crucial to optimize the treatment duration for each cell line used in your experiments.
Q4: What are the key assays to assess the effect of this compound treatment duration?
A4: The choice of assay depends on the expected biological effect of this compound. Key assays include:
-
Cell Viability/Proliferation Assays (e.g., MTT, MTS, WST-8): To measure the impact on cell growth over time.[3][4][5]
-
Western Blotting: To analyze changes in protein expression or phosphorylation status of target proteins and downstream effectors.[6][7][8][9]
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: No significant effect of this compound is observed at any treatment duration.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Re-evaluate the dose-response curve. It's possible the concentrations used are too low to elicit a response. Consider testing a broader range of concentrations.[2] |
| Compound Instability | Ensure this compound is stable in your cell culture medium over the duration of the experiment. Consider performing a stability test or refreshing the medium with a new compound for longer time points.[1] |
| Cell Line Insensitivity | The chosen cell line may not express the target of this compound or may have redundant signaling pathways. Confirm target expression and consider using a different, more sensitive cell line. |
| Poor Cell Health | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Poor cell health can lead to unreliable and inconsistent results. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact the outcome of the experiment.[2][15] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[16] |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of this compound or assay reagents can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.[15] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments.[17] |
Data Presentation
Table 1: Time-Dependent Effect of this compound (10 µM) on Cell Viability (% of Control)
| Cell Line | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| Cell Line A | 98 ± 4.5 | 85 ± 5.1 | 62 ± 3.8 | 45 ± 4.2 | 30 ± 3.5 |
| Cell Line B | 95 ± 3.9 | 78 ± 4.2 | 55 ± 4.1 | 38 ± 3.9 | 22 ± 2.8 |
| Cell Line C | 100 ± 5.0 | 99 ± 4.8 | 97 ± 5.2 | 96 ± 4.7 | 95 ± 5.1 |
Table 2: Time-Dependent Effect of this compound (10 µM) on Target Phosphorylation (Relative to Total Protein)
| Time Point | p-Target/Total Target Ratio |
| 0 min | 1.00 ± 0.05 |
| 15 min | 0.45 ± 0.08 |
| 30 min | 0.21 ± 0.06 |
| 1 hour | 0.15 ± 0.04 |
| 4 hours | 0.35 ± 0.07 |
| 8 hours | 0.75 ± 0.09 |
Table 3: Time-Dependent Effect of this compound (10 µM) on Downstream Gene Expression (Fold Change)
| Gene | 6 hours | 12 hours | 24 hours |
| Gene X | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.3 ± 0.05 |
| Gene Y | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treat cells with various concentrations of this compound for the desired durations (e.g., 6, 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated Proteins
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired short time points (e.g., 0, 15, 30, 60 minutes, 4, 8 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.[6]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[6][7]
-
Incubate the membrane with primary antibodies against the phosphorylated target and the total target protein overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Quantitative PCR (qPCR) for Gene Expression
-
Treat cells with this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA from the RNA using a reverse transcription kit.[10]
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for your target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[11][12]
-
The qPCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Navigating the Nuances of BAY-204: A Technical Guide to Solution Stability
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of the potent and selective CSNK1α inhibitor, BAY-204, in solution over time. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual representation of the relevant signaling pathway to ensure the integrity and reproducibility of your experiments.
Understanding this compound Stability: A Tabular Overview
While specific public data on the degradation kinetics of this compound in various experimental solutions is limited, the following table summarizes general stability recommendations for stock solutions based on available information for small molecules. It is crucial to perform your own stability assessments for aqueous working solutions under your specific experimental conditions.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Notes |
| DMSO | -20°C | ≤ 1 month | Minimize freeze-thaw cycles. Aliquot into single-use volumes. |
| DMSO | -80°C | ≤ 6 months | Preferred for long-term storage. Ensure airtight, light-protected vials. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | 4°C | Highly variable (typically hours to a few days) | Stability is dependent on pH, buffer components, and presence of biological materials. Prepare fresh for each experiment. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Room Temperature (approx. 25°C) | Not recommended for extended periods | Prone to faster degradation. Use immediately after preparation. |
Experimental Protocols: Assessing this compound Stability
To ensure the reliability of your results, it is imperative to determine the stability of this compound in your specific experimental buffers. The following is a generalized protocol for a time-course stability study using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution Preparation: Dilute the this compound stock solution into your experimental buffer to the final working concentration (e.g., 10 µM).
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to obtain the initial concentration (peak area).
-
Incubation: Store the remaining working solution under your intended experimental conditions (e.g., 37°C for a cell-based assay or 4°C for a biochemical assay).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated working solution for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for small molecule analysis is a gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized for this compound.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (this may need to be determined by a UV-Vis scan).
-
Data Analysis: Quantify the peak area of this compound at each time point.
-
-
Stability Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area over time indicates degradation.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: This indicates that the solubility limit of this compound has been exceeded in your chosen solvent or buffer.
-
For stock solutions in DMSO: Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
-
For aqueous working solutions: Precipitation upon dilution from a DMSO stock is common for hydrophobic compounds. To mitigate this, try:
-
Lowering the final concentration of this compound.
-
Increasing the percentage of DMSO in the final solution (be mindful of solvent tolerance in your assay, typically <0.5%).
-
Using a pre-warmed aqueous buffer for dilution.
-
Employing sonication to aid dissolution.
-
Q2: I am observing inconsistent results in my experiments with this compound. Could stability be an issue?
A2: Yes, inconsistent results are a common sign of compound degradation. If this compound is degrading in your assay buffer during the experiment, its effective concentration will decrease over time, leading to variability. It is crucial to either prepare fresh solutions for each experiment or to have validated the stability of your working solution for the duration of your assay.
Q3: How can I minimize the degradation of this compound in my working solutions?
A3:
-
Prepare fresh: The most reliable approach is to prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.
-
Protect from light: Store solutions in amber vials or wrap them in foil to prevent photodegradation.
-
Control pH: The stability of small molecules can be pH-dependent. Ensure your buffer has adequate capacity to maintain a stable pH.
-
Avoid contaminants: Use high-purity solvents and reagents to prevent catalytic degradation.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in the experimental buffer. | Perform a time-course stability study using HPLC to determine the degradation rate. Prepare fresh solutions for each experiment. |
| Precipitation in aqueous solution | Poor solubility of this compound. | See FAQ Q1. Consider using a different formulation approach, such as encapsulation with cyclodextrins, though this requires extensive validation. |
| Color change in the solution | Chemical degradation or oxidation of the compound. | Discard the solution immediately and prepare a fresh stock. Investigate potential sources of oxidation or contamination in your solvent. |
| Inconsistent IC50 values | Variability in the effective concentration of this compound due to instability or precipitation. | Strictly adhere to a standardized protocol for solution preparation. Validate the stability of this compound under your specific assay conditions. |
Visualizing the CSNK1α Signaling Pathway
This compound is a potent inhibitor of Casein Kinase 1 Alpha (CSNK1α), a key regulator of the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for interpreting the effects of this compound in cellular and in vivo models.
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on general knowledge of small molecule inhibitors and publicly available data. Users should conduct their own validation studies to ensure the stability and suitability of this compound for their specific applications.
Technical Support Center: Cell Viability Assays with BAY-204
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell viability assays with the small molecule inhibitor, BAY-204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, and selective inhibitor of Casein Kinase 1 alpha (CSNK1α) with an IC50 value of 2 nM (at 10 µM ATP) and 12 nM (at 1 mM ATP).[1] CSNK1α is a key component of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3] By inhibiting CSNK1α, this compound can disrupt this pathway, leading to a decrease in the proliferation of cancer cells, such as in acute myeloid leukemia (AML).[1][4]
Q2: My cell viability results with this compound are inconsistent. What are the common causes?
Inconsistent results in cell viability assays with small molecule inhibitors like this compound can arise from several factors:
-
Direct Assay Interference: The chemical structure of this compound may allow it to directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts (like MTT, XTT, MTS) or inhibit the luciferase enzyme in ATP-based assays, leading to inaccurate readings.
-
Metabolic Effects vs. Cytotoxicity: As an inhibitor of a key signaling pathway, this compound can alter cellular metabolism.[5] A decrease in signal in metabolic-based assays (e.g., MTT, resazurin) might reflect a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death (cytotoxicity).
-
Compound Solubility and Stability: this compound may have limited solubility or stability in cell culture media. Precipitation of the compound can lead to an inconsistent effective concentration and can interfere with optical readings.[4]
Q3: I am observing a decrease in signal in my MTT assay with this compound, but I am not sure if it is due to cell death. How can I confirm this?
This is a critical question when working with compounds that can affect cellular metabolism. A decrease in the reduction of tetrazolium salts like MTT does not always equate to cytotoxicity.[6] To distinguish between a metabolic effect and actual cell death, it is recommended to use an orthogonal assay that measures a different cellular parameter. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is a more direct indicator of metabolically active cells.[7][8][9]
-
Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release, or propidium (B1200493) iodide staining): These assays directly measure cell death by assessing the integrity of the cell membrane.
-
Protein quantification assays (e.g., Crystal Violet or Sulforhodamine B [SRB]): These assays measure the total protein content, which correlates with the number of adherent cells.[10]
Q4: I see a precipitate in my culture wells after adding this compound. What should I do?
Precipitation of the test compound is a common source of assay artifacts. Here are some steps to address this issue:
-
Check Solubility Data: Refer to the manufacturer's datasheet for information on the solubility of this compound in different solvents.[4] For in vitro studies, this compound is soluble in DMSO at 100 mg/mL (187.43 mM) with the need for ultrasonic treatment.[4]
-
Prepare Fresh Stock Solutions: Always prepare fresh dilutions of this compound from a concentrated stock in a suitable solvent like DMSO. Ensure the stock solution is fully dissolved before further dilution into the culture medium.
-
Reduce Final Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically below 0.5%) to prevent the compound from precipitating out of solution.
-
Visually Inspect: Before starting a large-scale experiment, visually inspect the highest concentration of this compound in your culture medium under a microscope to check for any signs of precipitation.
Troubleshooting Guides
Issue 1: Discrepancy between MTT Assay and ATP-Based Assay Results
Observation: The IC50 value obtained from an MTT assay for this compound is significantly different from the IC50 value obtained from an ATP-based assay like CellTiter-Glo®.
Potential Cause: this compound, as a CSNK1α inhibitor, is likely affecting cellular metabolism and the Wnt/β-catenin pathway, which can influence the rate of tetrazolium salt reduction without necessarily causing immediate cell death. ATP levels can be a more direct and sensitive measure of cell viability.[7][8][9]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Perform a Cell-Free Control: | To rule out direct interference of this compound with the MTT reagent. |
| Prepare a 96-well plate with complete cell culture medium but no cells. | ||
| Add this compound at the same concentrations used in your experiment. | ||
| Add the MTT reagent and incubate for the standard duration. | ||
| Add the solubilization solution and measure the absorbance. | A significant color change in the absence of cells indicates direct chemical reduction of MTT by this compound. | |
| 2 | Switch to a Non-Metabolic Readout Assay: | To get a more direct measure of cell number or cell death. |
| Use a Crystal Violet assay to measure total protein content of adherent cells. | This method is less likely to be affected by metabolic changes.[10] | |
| Use a membrane integrity assay (e.g., LDH release) to quantify cytotoxicity. | This directly measures cell death. | |
| 3 | Data Interpretation: | To draw the correct conclusions from your results. |
| Conclude that the ATP-based assay is likely a more sensitive and accurate measure of the on-target biological activity of this compound, which involves disruption of cellular signaling and metabolism. | The MTT assay may be reflecting a later-stage cytotoxic outcome or a cytostatic effect. |
Issue 2: High Background Signal in Control Wells
Observation: Wells containing only medium and the assay reagent (no cells) show a high background signal.
Potential Cause: This can be due to contamination of the medium or reagents, or interference from components in the cell culture medium, such as phenol (B47542) red.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Use Phenol Red-Free Medium: | Phenol red can interfere with colorimetric assays that measure absorbance in a similar wavelength range. |
| During the assay incubation step, replace the standard medium with a phenol red-free formulation. | ||
| 2 | Check for Contamination: | Microbial contamination can lead to the reduction of assay reagents. |
| Visually inspect the culture medium for any signs of contamination. | ||
| Plate the medium on an agar (B569324) plate to check for bacterial or fungal growth. | ||
| 3 | Prepare Fresh Reagents: | Assay reagents can degrade over time, leading to a higher background signal. |
| Prepare fresh solutions of the assay reagent according to the manufacturer's instructions. |
Data Presentation
Comparison of Common Cell Viability Assays
The choice of a cell viability assay can significantly impact the experimental outcome, especially when working with compounds that modulate cellular metabolism. Below is a summary of the characteristics of commonly used assays.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan (B1609692) product.[11] | Inexpensive, widely used. | Insoluble formazan requires a solubilization step; can be affected by metabolic changes and compound interference.[6] |
| XTT, MTS, WST-1 | Reduction of water-soluble tetrazolium salts by cellular dehydrogenases. | Fewer steps than MTT as the formazan product is soluble; higher sensitivity than MTT.[5] | Can be affected by metabolic changes and compound interference. |
| Resazurin (B115843) (Alamar Blue) | Reduction of the blue dye resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells.[12] | Highly sensitive, non-toxic to cells, allowing for real-time measurements. | Can be susceptible to interference from fluorescent compounds. |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, a marker of metabolically active cells, using a luciferase-based reaction.[7] | Very high sensitivity, rapid "add-mix-measure" protocol.[12] | Can be inhibited by some compounds that interfere with the luciferase enzyme. |
| Crystal Violet | Stains the DNA and proteins of adherent cells. The amount of dye is proportional to the number of cells.[10] | Simple, inexpensive, and measures cell number directly, independent of metabolic state. | Only suitable for adherent cells; requires multiple washing steps. |
| Membrane Integrity (e.g., LDH release) | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. | Directly measures cytotoxicity. | Less sensitive for detecting anti-proliferative effects. |
Illustrative IC50 Values for a Kinase Inhibitor Across Different Assays
The following data is a hypothetical example to illustrate potential variability and is not specific to this compound.
| Cell Viability Assay | IC50 (µM) |
| MTT | 10.5 |
| XTT | 8.2 |
| CellTiter-Glo® (ATP) | 1.8 |
| Crystal Violet | 9.5 |
Note: The lower IC50 value observed with the CellTiter-Glo® assay suggests a more potent effect on cellular ATP levels, which could be an earlier indicator of cellular stress or metabolic disruption compared to the endpoints measured by other assays.
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for MTT Interference
-
Prepare a dilution series of this compound in complete cell culture medium in a 96-well plate. Include a medium-only control and a vehicle (e.g., DMSO) control. Do not add cells.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A significant increase in absorbance in the presence of this compound indicates direct interference with the MTT reagent.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate cells in an opaque-walled 96-well plate at the desired density and allow them to attach overnight.
-
Treat cells with a dilution series of this compound and incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
Protocol 3: Crystal Violet Cell Viability Assay
-
Plate adherent cells in a 96-well plate and treat with this compound for the desired duration.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde or methanol (B129727) to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixative and gently wash the plate with water.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[10]
-
Carefully wash the plate with water to remove the excess stain.
-
Allow the plate to air dry completely.
-
Add 100 µL of a solubilization solution (e.g., 33% acetic acid or 10% SDS) to each well to dissolve the stain.
-
Read the absorbance at 570-595 nm using a microplate reader.[1]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Logical Relationship Diagram
Caption: Logical relationships of this compound's effects on cell viability readouts.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 7. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 9. Comparison of MTT and ATP‐based assays for the measurement of viable cell number [periodicos.capes.gov.br]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound X Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of the hypothetical small molecule inhibitor, Compound X, in animal models. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider before starting an in vivo toxicity study with Compound X?
A1: Before initiating in vivo studies, it is crucial to have a thorough understanding of Compound X's physicochemical properties.[1] Comprehensive preformulation data, including solubility, stability across a biological pH range, and permeability, should be established.[1] This information is vital for designing an appropriate formulation strategy.[1][2] Additionally, in silico modeling can provide initial predictions of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which can help anticipate potential liabilities.[3]
Q2: How does the formulation of Compound X impact its toxicity profile?
A2: The formulation is a critical factor that can significantly influence the toxicity of Compound X.[2] A well-designed formulation enhances bioavailability and helps achieve the desired systemic exposure, which is essential for toxicology studies.[4] For poorly soluble compounds, enabling formulations such as solutions, suspensions, or lipid-based systems may be necessary to achieve adequate exposure.[1][5] The choice of vehicle and excipients is also critical, as they must be safe and well-tolerated in the chosen animal model to avoid confounding toxicity results.[1] Optimizing the formulation can help minimize local irritation at the site of administration and may allow for the use of lower doses to achieve therapeutic efficacy, thereby reducing dose-dependent toxicity.
Q3: What are common signs of toxicity to monitor in animal models treated with Compound X?
A3: During in vivo studies, animals should be monitored closely for a range of clinical signs of toxicity. These include, but are not limited to:
-
Behavioral Changes: Lethargy, altered activity levels, unusual posture, or signs of distress.[6]
-
Physiological Changes: Significant weight loss, changes in food and water consumption, altered body temperature, or respiratory distress.
-
Physical Appearance: Ruffled fur, skin lesions, or changes in eye appearance.
-
Gastrointestinal Issues: Diarrhea or vomiting.[7]
Regular monitoring is essential to ensure animal welfare and to gather accurate data on the toxicity profile of Compound X.
Q4: What is the role of pharmacokinetics (PK) and pharmacodynamics (PD) in understanding and minimizing toxicity?
A4: Pharmacokinetics (PK), which describes what the body does to the drug (absorption, distribution, metabolism, and excretion), and pharmacodynamics (PD), which describes what the drug does to the body, are fundamental to understanding toxicity.[8] Toxic effects can arise from high drug doses or from alterations in its PK profile.[9][10] Establishing a clear relationship between the dose, plasma concentration (PK), and the pharmacological effect (PD) is crucial.[11] This PK/PD modeling helps in optimizing the dosing regimen to achieve therapeutic effects while minimizing toxicity.[8]
Q5: How can off-target effects of Compound X be identified and mitigated?
A5: Small molecule inhibitors, such as kinase inhibitors, can often interact with unintended targets, leading to off-target toxicity.[7][12] Identifying these off-target interactions can be achieved through kinome screening or proteomic profiling. Once potential off-target kinases are identified, their role in the observed toxicity can be investigated. Mitigation strategies may involve medicinal chemistry efforts to design more selective inhibitors or adjusting the dosing regimen to maintain a therapeutic window that minimizes engagement with the off-target.
Troubleshooting Guides
Problem 1: Unexpected animal mortality or severe adverse events at a presumed safe dose.
| Possible Cause | Troubleshooting Step |
| Formulation Instability/Inhomogeneity | Verify the stability and homogeneity of the dosing formulation. Ensure the compound has not precipitated out of solution or suspension, which could lead to inaccurate dosing. |
| Dosing Error | Double-check all dose calculations, including conversions from weight to volume. Ensure proper calibration of dosing equipment. |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the observed toxicity is not due to the excipients in the formulation. |
| Strain/Species Sensitivity | The chosen animal strain or species may be particularly sensitive to Compound X. Review literature for known sensitivities or consider a pilot study in a different strain or species.[11] |
| Rapid Absorption/High Cmax | The formulation may be leading to a rapid absorption and a high peak plasma concentration (Cmax) that exceeds the toxic threshold. Consider altering the formulation to achieve a slower release profile. |
Problem 2: High variability in toxicity readouts between animals in the same dose group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure all personnel are using a standardized and consistent dosing technique (e.g., for oral gavage, ensure proper placement and delivery rate). |
| Non-Homogeneous Formulation | If using a suspension, ensure it is thoroughly mixed before each dose is drawn to prevent settling of the active compound. |
| Biological Variability | Animal-to-animal variability is inherent. Ensure that the group sizes are sufficient to provide statistical power. Randomize animals to treatment groups to minimize bias. |
| Underlying Health Issues | Ensure all animals are healthy and free from underlying infections or conditions that could impact their response to the compound. |
Problem 3: Lack of dose-responsive toxicity, making it difficult to determine a Maximum Tolerated Dose (MTD).
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Compound X may have poor absorption, leading to low systemic exposure even at high doses. Conduct pharmacokinetic studies to measure plasma concentrations and determine if exposure is dose-proportional.[2] |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared from the body, preventing the accumulation needed to induce toxicity. Analyze plasma and tissue samples to assess the metabolic profile. |
| Formulation Limitations | The formulation may not be able to deliver higher concentrations of the compound effectively. It may be necessary to explore alternative formulation strategies to increase exposure.[4][5] |
| "Bell-Shaped" Dose-Response | Some compounds exhibit non-linear or "bell-shaped" dose-response curves. Consider a wider range of doses, including both lower and higher concentrations, to fully characterize the response. |
Data Presentation: Hypothetical Toxicity Profile of Compound X
| Parameter | Animal Model | Route of Administration | Dose/Concentration | Key Observations |
| Maximum Tolerated Dose (MTD) | CD-1 Mice | Oral (PO) | 100 mg/kg/day | 10% body weight loss, reversible within 7 days. |
| No-Observed-Adverse-Effect Level (NOAEL) | Sprague-Dawley Rats | Oral (PO) | 30 mg/kg/day | No significant changes in clinical signs, body weight, or clinical pathology. |
| Hepatotoxicity | CD-1 Mice | Oral (PO) | > 150 mg/kg/day | Dose-dependent elevation of ALT and AST levels. Histopathology shows mild to moderate centrilobular necrosis. |
| Cardiotoxicity | Beagle Dogs | Intravenous (IV) | 10 mg/kg | QTc interval prolongation observed on ECG monitoring.[13] |
| Gastrointestinal Toxicity | Sprague-Dawley Rats | Oral (PO) | > 75 mg/kg/day | Diarrhea and decreased food consumption. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the highest dose of Compound X that can be administered to mice without causing life-threatening toxicity or more than a 10-15% reduction in body weight.
-
Materials: Compound X, appropriate vehicle, dosing syringes and gavage needles, analytical balance, animal cages.
-
Animal Model: Male and female CD-1 mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Randomize animals into groups of 3-5 per sex per dose level.
-
Prepare formulations of Compound X at a range of doses (e.g., 30, 100, 300 mg/kg) and a vehicle control.
-
Administer Compound X daily via the intended clinical route (e.g., oral gavage) for 5-7 days.
-
Monitor animals twice daily for clinical signs of toxicity.
-
Record body weights daily.
-
At the end of the study, perform a gross necropsy.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% body weight loss.
Protocol 2: Assessment of Hepatotoxicity Markers
-
Objective: To evaluate the potential for Compound X to cause liver injury in rats.
-
Materials: Compound X, vehicle, blood collection tubes (serum separator), clinical chemistry analyzer.
-
Animal Model: Male Sprague-Dawley rats, 9-11 weeks old.
-
Procedure:
-
Dose animals with Compound X at three dose levels (e.g., low, medium, high) and a vehicle control for a specified duration (e.g., 14 or 28 days).
-
Collect blood samples via tail vein or terminal cardiac puncture at specified time points (e.g., Day 7 and Day 28).
-
Process blood to obtain serum.
-
Analyze serum samples for key liver enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
At the end of the study, collect liver tissue for histopathological examination.
-
-
Data Analysis: Compare the levels of ALT and AST in the treated groups to the control group. A statistically significant increase in these enzymes is indicative of potential hepatotoxicity. Correlate biochemical findings with histopathology results.
Visualizations
Caption: Workflow for Investigating and Mitigating In Vivo Toxicity.
Caption: Hypothetical Signaling Pathway of Compound X.
Caption: Decision Tree for Managing Adverse Events.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 4. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. medrxiv.org [medrxiv.org]
- 8. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 9. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BAY-204 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-204, a potent and selective Casein Kinase 1 alpha (CSNK1α) inhibitor. The information provided addresses potential challenges in its experimental use, with a focus on overcoming resistance in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BRD3727) is a potent, ATP-competitive, and selective inhibitor of Casein Kinase 1 alpha (CSNK1α).[1] CSNK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[2][3][4] In the context of cancer, particularly AML, inhibition of CSNK1α by this compound can disrupt these pathways, leading to decreased cancer cell proliferation and survival.[4] Specifically, CSNK1α is known to be a negative regulator of the p53 tumor suppressor and a component of the β-catenin destruction complex, which downregulates Wnt signaling.[5]
Q2: What are the known cellular pathways affected by this compound?
This compound primarily impacts signaling pathways regulated by its target, CSNK1α. These include:
-
Wnt/β-catenin Signaling: CSNK1α is a key component of the β-catenin destruction complex. Inhibition of CSNK1α can lead to the accumulation of β-catenin, which can have varying effects depending on the cellular context.[2][3] However, in some cancers, sustained Wnt pathway activation is a dependency, and modulating this pathway can be therapeutic.
-
p53 Signaling: CSNK1α can negatively regulate p53 activity.[4] Therefore, inhibiting CSNK1α with this compound may lead to the activation of p53, promoting apoptosis in cancer cells with wild-type p53.
-
Autophagy: CSNK1α has been identified as a key negative regulator of oncogenic RAS-induced autophagy.[5] Inhibition of CSNK1α can enhance autophagic flux.
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on known mechanisms of resistance to other kinase inhibitors in AML, potential mechanisms include:
-
Target Alteration: Mutations in the CSNK1A1 gene (encoding CSNK1α) that prevent this compound from binding to its target. This is a common mechanism of resistance to kinase inhibitors.[6]
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of CSNK1α. For example, activation of the RAS-MAPK-ERK pathway is a known resistance mechanism to SYK inhibitors in AML.[7][8][9]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cancer cell, reducing its intracellular concentration.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of CSNK1α that circumvent the effects of its inhibition.
Q4: Are there any known biomarkers that may predict sensitivity or resistance to this compound?
The specific biomarker profile for this compound sensitivity is still under investigation. However, based on its mechanism of action, potential biomarkers could include:
-
CSNK1A1 Expression Levels: High expression of CSNK1α might indicate a dependency on this kinase for survival.
-
Status of Wnt and p53 Pathways: Tumors with mutations or alterations in components of the Wnt/β-catenin or p53 pathways may exhibit differential sensitivity to this compound.
-
RAS Pathway Activation: Pre-existing activation of the RAS-MAPK-ERK pathway might confer primary resistance to this compound.[7][8][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound, particularly when observing or suspecting resistance.
| Problem | Possible Cause | Recommended Action |
| Reduced or no inhibition of cell viability at expected concentrations. | 1. Primary Resistance: The cell line may have intrinsic resistance mechanisms. 2. Acquired Resistance: Prolonged exposure to this compound has led to the selection of resistant clones. 3. Incorrect Drug Concentration: Errors in dilution or degradation of the compound. | 1. Characterize the cell line: Perform baseline molecular profiling (e.g., sequencing of CSNK1A1, assessing RAS pathway activation). 2. Develop resistant cell lines: See Protocol 1 for establishing a this compound resistant cell line. 3. Verify drug activity: Test the compound on a known sensitive cell line in parallel. Prepare fresh dilutions for each experiment. |
| Reactivation of downstream signaling pathways despite treatment. | 1. Feedback Loop Activation: Inhibition of CSNK1α may trigger a compensatory feedback loop. 2. Bypass Pathway Activation: Upregulation of an alternative signaling pathway. | 1. Perform time-course experiments: Analyze downstream signaling markers (e.g., p-ERK, active β-catenin) at various time points after treatment. 2. Investigate combination therapies: Use inhibitors of suspected bypass pathways (e.g., a MEK inhibitor if the RAS-MAPK pathway is activated). See Protocol 3 for synergy analysis. |
| Increased expression of drug efflux pumps. | 1. Transcriptional Upregulation: Exposure to the drug may induce the expression of genes like ABCB1 (MDR1). | 1. Measure efflux pump expression: Use qPCR or Western blotting to assess the levels of P-glycoprotein and other relevant transporters. 2. Co-administer an efflux pump inhibitor: Use a known inhibitor like verapamil (B1683045) or cyclosporine A in your in vitro assays to see if sensitivity is restored. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Notes |
| MOLM-13 | Sensitive | 15 | Parent cell line |
| MOLM-13-BR | This compound Resistant | 500 | Developed through continuous exposure to this compound |
| OCI-AML3 | Sensitive | 25 | Parent cell line |
| OCI-AML3-BR | This compound Resistant | 800 | Developed through continuous exposure to this compound |
Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
-
Initial Seeding: Seed a sensitive AML cell line (e.g., MOLM-13) at a density of 1 x 10^5 cells/mL in a T-25 flask.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Change: Monitor the cells for growth. When the cell viability drops and then begins to recover, indicating the growth of resistant cells, passage the cells and change the media, replenishing it with fresh this compound at the same concentration.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Selection of Resistant Pool: Continue this process for several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the original IC50).
-
Verification of Resistance: Perform a cell viability assay (see Protocol 2) to confirm the shift in the IC50 value compared to the parental cell line.
-
Characterization: Analyze the resistant cell line for potential resistance mechanisms (e.g., sequencing of CSNK1A1, Western blot for bypass pathway activation).
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound. Add the drug to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant AML cells with this compound for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway.
Caption: this compound mechanism and potential resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 3. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Casein kinase 1α–dependent feedback loop controls autophagy in RAS-driven cancers [jci.org]
- 6. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 9. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BAY-204 and Other CSNK1α Inhibitors for Researchers
This guide provides a detailed comparison of BAY-204 with other notable Casein Kinase 1α (CSNK1α) inhibitors, including BTX-A51, SR-3029, and Umbralisib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supporting experimental data, and relevant methodologies.
Introduction to CSNK1α Inhibition
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction pathways critical for cell proliferation, differentiation, and apoptosis. The alpha isoform, CSNK1α, has emerged as a significant therapeutic target, particularly in oncology. Its dysregulation is implicated in the pathogenesis of several malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), primarily through its roles in the Wnt/β-catenin and p53 signaling pathways. Inhibition of CSNK1α presents a promising strategy for therapeutic intervention in these diseases.
Comparative Analysis of CSNK1α Inhibitors
This section details the available data on this compound and compares it with other CSNK1α inhibitors that are in preclinical and clinical development.
This compound (BRD3727)
This compound is a potent, ATP-competitive, and selective inhibitor of CSNK1α. It has demonstrated significant potential in preclinical studies, particularly for the treatment of acute myeloid leukemia (AML).[1]
Other CSNK1α Inhibitors
-
BTX-A51: A first-in-class oral small molecule that inhibits not only CSNK1α but also cyclin-dependent kinases 7 and 9 (CDK7/9).[2] It has undergone a Phase 1 clinical trial for relapsed or refractory AML and MDS.[2][3] Its mechanism of action involves the activation of p53 and suppression of Mcl1.[2]
-
SR-3029: A potent dual inhibitor of CSNK1δ and CSNK1ε, with IC50 values of 44 nM and 260 nM, respectively.[4][5][6] It has shown preclinical efficacy in models of breast cancer by inducing apoptosis.[7]
-
Umbralisib: A dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and CSNK1ε.[8] It received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma but was later withdrawn due to safety concerns.[9][10]
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of CSNK1α Inhibitors
| Compound | Target(s) | IC50 | ATP Concentration | Assay Type | Reference(s) |
| This compound | CSNK1α | 2 nM | 10 µM | Not Specified | [1] |
| 12 nM | 1 mM | Not Specified | [1] | ||
| BTX-A51 | CSNK1α, CDK7, CDK9 | Not Publicly Available | Not Specified | Not Specified | [2] |
| SR-3029 | CSNK1δ | 44 nM | Not Specified | Not Specified | [4][5][6] |
| CSNK1ε | 260 nM | Not Specified | Not Specified | [4][5][6] | |
| Umbralisib | PI3Kδ, CSNK1ε | Not Publicly Available for CSNK1ε | Not Specified | Not Specified | [8] |
Table 2: Preclinical and Clinical Efficacy Overview
| Compound | Indication(s) | Model(s) | Key Findings | Reference(s) |
| This compound | Acute Myeloid Leukemia (AML) | Preclinical (Implied) | Potent and selective CSNK1α inhibition | [1] |
| BTX-A51 | Relapsed/Refractory AML, MDS | Phase 1 Clinical Trial | Recommended Phase 2 dose of 21 mg (3x/week). 30% CR/CRi in RUNX1-mutated patients at efficacious doses. | [2][3][11] |
| SR-3029 | Breast Cancer | In vitro cell lines, in vivo xenografts | Inhibited proliferation of breast cancer cell lines and growth of breast tumor xenografts. | [4][7] |
| Umbralisib | Relapsed/Refractory Lymphomas | Clinical Trials | Received accelerated FDA approval (later withdrawn). Showed meaningful clinical activity. | [8][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CSNK1α inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)
This assay is a standard method to determine the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CSNK1α.
Materials:
-
Recombinant human CSNK1α enzyme.
-
Specific peptide substrate for CSNK1α.
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compound (e.g., this compound) at various concentrations.
-
Phosphocellulose filter plates.
-
0.5% Phosphoric acid wash buffer.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the CSNK1α enzyme and its specific peptide substrate in the kinase reaction buffer.
-
Add the test compound at a range of concentrations to the reaction mixture. A DMSO control is used as a negative control.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP (or [γ-³²P]ATP) to a final concentration at or below the Km for ATP for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with 0.5% phosphoric acid to remove excess radiolabeled ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal effective concentration (EC50) of a CSNK1α inhibitor in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Test compound (e.g., this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the AML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
CSNK1α in the Wnt/β-catenin Signaling Pathway
CSNK1α plays a crucial negative regulatory role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CSNK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] This prevents the accumulation of β-catenin and the transcription of Wnt target genes.
Caption: Role of CSNK1α in the canonical Wnt/β-catenin signaling pathway.
CSNK1α in the p53 Signaling Pathway
CSNK1α can negatively regulate the tumor suppressor p53. It can phosphorylate MDM2, a key negative regulator of p53, leading to the inhibition of p53's transcriptional activity and promoting its degradation.[7] Inhibition of CSNK1α can, therefore, lead to the activation of p53 and subsequent apoptosis in cancer cells.[12]
Caption: Regulation of the p53 pathway by CSNK1α and its inhibition.
Experimental Workflow for In Vivo Xenograft Studies
This workflow outlines the general procedure for evaluating the efficacy of a CSNK1α inhibitor in an AML xenograft model.
Caption: General workflow for an in vivo AML xenograft study.
Conclusion
This compound is a highly potent and selective CSNK1α inhibitor with significant therapeutic potential, particularly in AML. While direct comparative preclinical and clinical data with other CSNK1α inhibitors are limited in the public domain, its strong in vitro profile suggests it is a valuable tool for research and a promising candidate for further development. The multi-kinase inhibitor BTX-A51 has shown clinical activity in AML, providing a benchmark for the therapeutic potential of targeting CSNK1α in this disease. SR-3029 and Umbralisib, while targeting different CK1 isoforms or having a dual-target mechanism, provide a broader context for the therapeutic utility of inhibiting the Casein Kinase 1 family. Further studies are warranted to fully elucidate the comparative efficacy and safety of this compound.
References
- 1. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 3. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute myeloid leukemia xenograft success prediction: Saving time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 12. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Casein Kinase 1 Inhibitors: BAY-204 vs. SR-3029
In the landscape of targeted cancer therapy, the Casein Kinase 1 (CK1) family of serine/threonine kinases has emerged as a promising target. Different isoforms of CK1 are implicated in various cellular processes, and their dysregulation is linked to several cancers. This guide provides a comparative analysis of two potent inhibitors targeting different CK1 isoforms: BAY-204, a selective inhibitor of CK1α (CSNK1A1), and SR-3029, a selective inhibitor of CK1δ and CK1ε. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their preclinical efficacy.
Introduction to Targeted CK1 Isoforms
Casein Kinase 1 comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) in mammals, each playing distinct and sometimes overlapping roles in critical signaling pathways.
-
CK1α (CSNK1A1): This isoform is a key regulator of various cellular processes, including cell division, β-catenin signaling, and the p53 tumor suppressor pathway.[1] Inhibition of CK1α is a validated therapeutic strategy in hematologic malignancies and is being explored in solid tumors.[1]
-
CK1δ and CK1ε: These isoforms are critically involved in the regulation of Wnt signaling, circadian rhythms, and the DNA damage response. Aberrant activity of CK1δ and CK1ε has been implicated in cancers such as melanoma and breast cancer.
This guide will delve into the preclinical data of this compound and SR-3029 to provide a clear comparison of their potency, cellular activity, and in vivo efficacy.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for this compound and SR-3029 based on available preclinical studies.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target Isoform(s) | IC50 (at 10 µM ATP) | IC50 (at 1 mM ATP) | IC50 (CK1δ) | IC50 (CK1ε) |
| This compound | CK1α | 2 nM[1][2][3] | 12 nM / 17 nM[2][4] | - | - |
| SR-3029 | CK1δ, CK1ε | - | - | 44 nM[2][5] | 260 nM[2][5] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line(s) | Cancer Type | EC50 / Potency |
| This compound | TMD8, IM-95, KU-19-19 | Diffuse Large B-cell Lymphoma, Gastric Cancer, Urothelial Cancer | Nanomolar antiproliferative potency[4][5] |
| SR-3029 | A375, various breast cancer cell lines | Melanoma, Breast Cancer | EC50 ≤ 100 nM (A375); EC50 5-70 nM (CK1δ overexpressing breast cancer cells) |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model(s) | Cancer Type | Outcome |
| This compound | TMD8, IM95, KU19-19, HCT116, HT29 | Diffuse Large B-cell Lymphoma, Gastric Cancer, Urothelial Cancer, Colorectal Cancer | Promising efficacy observed[5][6][7][8] |
| SR-3029 | Breast tumor xenografts | Breast Cancer | Inhibits tumor growth[2][5] |
Signaling Pathways
The signaling pathways affected by this compound and SR-3029 are centered around the specific CK1 isoforms they inhibit. Below are simplified diagrams illustrating their points of intervention.
Caption: Simplified signaling pathways for CK1α and CK1δ/ε inhibition.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies for the key experiments cited can be generally described as follows.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and SR-3029 against their respective target kinases is typically determined using a biochemical assay. A common method is a radiometric filter binding assay or a fluorescence-based assay.
General Workflow:
-
Reaction Setup: Recombinant human CK1 isoforms are incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor compound in a suitable reaction buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution like phosphoric acid.
-
Detection:
-
Radiometric: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Fluorescence: The assay may use a modified substrate that, upon phosphorylation, can be detected by a specific antibody in a fluorescence resonance energy transfer (FRET) or other fluorescence-based readout.
-
-
Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Caption: A generalized workflow for preclinical efficacy assessment.
Cell Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays that measure cell viability or metabolic activity.
General Workflow:
-
Cell Seeding: Cancer cells (e.g., TMD8 for this compound, A375 for SR-3029) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Measurement: A reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy, human cancer cells are implanted into immunocompromised mice to form tumors.
General Workflow:
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the compound (e.g., this compound or SR-3029) via a specific route (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration. The tumors are then excised and may be used for further analysis (e.g., biomarker studies).
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.
Concluding Remarks
Both this compound and SR-3029 demonstrate potent and selective inhibition of their respective Casein Kinase 1 isoform targets, translating to anti-proliferative effects in relevant cancer cell lines and in vivo tumor growth inhibition. This compound, targeting CK1α, shows promise in hematologic and various solid tumors. SR-3029, targeting CK1δ/ε, has shown efficacy in models of melanoma and breast cancer. The choice between these or similar inhibitors for further research and development will likely depend on the specific cancer type and the underlying dependency on a particular CK1 isoform. The data presented here provides a foundational comparison to aid in such strategic decisions.
References
Head-to-Head Comparison of BAY-204 and GDC-3029: Information Not Publicly Available
A comprehensive search of scientific literature, clinical trial registries, and public databases has revealed no information on compounds with the specific designations BAY-204 and GDC-3029.
These identifiers likely represent internal preclinical drug candidates from Bayer (BAY) and Genentech (GDC), which have not yet been disclosed in public forums such as scientific publications or conference proceedings. Pharmaceutical companies typically maintain confidentiality around their early-stage research and development pipeline.
Consequently, a direct head-to-head comparison of this compound and GDC-3029 is not possible at this time due to the absence of any publicly available data regarding their:
-
Mechanism of Action
-
Target Signaling Pathways
-
Preclinical Efficacy and Safety Data
-
Experimental Protocols
Without this foundational information, the creation of comparative data tables and visualizations as requested cannot be fulfilled.
Researchers and drug development professionals seeking information on these specific compounds are advised to monitor for future disclosures from Bayer and Genentech at major scientific conferences or in peer-reviewed journals. Should the designations be inaccurate or alternative identifiers exist, a new search may yield relevant information.
BAY-204: A Potent and Selective CSNK1α Inhibitor for Research Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BAY-204, a potent and selective inhibitor of Casein Kinase 1α (CSNK1α), with other known inhibitors of the same target. This document summarizes key performance data, details experimental methodologies for inhibitor validation, and visualizes the relevant biological pathways to support informed decisions in research and development.
This compound has emerged as a highly potent, ATP-competitive inhibitor of CSNK1α, demonstrating an IC50 of 2 nM at a 10 µM ATP concentration and 12 nM at a 1 mM ATP concentration[1]. Its high affinity and ATP-competitive nature make it a valuable tool for elucidating the physiological and pathological roles of CSNK1α. This guide aims to provide a clear comparison of this compound with other commercially available CSNK1α inhibitors, focusing on their selectivity profiles.
Comparative Selectivity of CSNK1α Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. While a comprehensive, publicly available kinome scan for this compound is not currently available, its description as a "selective" inhibitor warrants comparison with other inhibitors for which selectivity data has been published.
The following table summarizes the inhibitory activity of this compound and two other well-characterized CSNK1α inhibitors, SR-3029 and D4476, against their primary target and key off-targets. This data allows for an objective assessment of their relative selectivity.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| This compound | CSNK1α | 2 (at 10 µM ATP)[1] | Not publicly available | Not publicly available |
| SR-3029 | CK1δ / CK1ε | 44 / 260 | MYLK4, FLT3, Cdk4/cyclin D1, MARK2 | >90% inhibition at 10,000 nM |
| D4476 | CK1 | 300 | ALK5, p38α MAP kinase | 500, 12,000 |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section details a representative biochemical assay protocol for determining the potency and selectivity of kinase inhibitors like this compound. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method suitable for this purpose.
LanthaScreen™ Eu Kinase Binding Assay for CSNK1α
This protocol is adapted for the assessment of inhibitors against CSNK1α.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against CSNK1α.
Materials:
-
CSNK1α enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of CSNK1α and Eu-anti-Tag Antibody in Assay Buffer.
-
Prepare a 3X solution of the Kinase Tracer in Assay Buffer.
-
Prepare a serial dilution of the test compound in DMSO, followed by a dilution in Assay Buffer to create a 3X working solution.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X CSNK1α/Eu-anti-Tag Antibody solution to each well.
-
Add 5 µL of the 3X Kinase Tracer solution to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, exciting at 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CSNK1α Signaling Pathway
CSNK1α is a key regulator of numerous cellular processes, most notably the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for interpreting the effects of CSNK1α inhibitors.
References
Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of BAY 2402234, a novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, with other targeted therapies for Acute Myeloid Leukemia (AML). The data presented is compiled from published, peer-reviewed studies to offer an objective overview for research and drug development professionals.
Introduction to BAY 2402234
BAY 2402234 is a potent and selective, orally bioavailable small molecule inhibitor of the mitochondrial enzyme DHODH.[1] This enzyme is a key component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including AML blasts.[1] By inhibiting DHODH, BAY 2402234 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, notably, the induction of differentiation in AML cells.[1] This mechanism of action represents a promising therapeutic strategy aimed at overcoming the differentiation block that is a hallmark of AML.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of BAY 2402234 in comparison to other targeted agents against various AML cell lines.
Table 1: Anti-Proliferative Activity (IC50, nM) of Targeted AML Therapies
| Cell Line | BAY 2402234[2] | Venetoclax + Azacitidine | Gilteritinib (FLT3-ITD)[3][4] | Ivosidenib (IDH1 mutant) | Enasidenib (IDH2 mutant) |
| MOLM-13 (FLT3-ITD) | 0.081 | Data not available | ~1 | N/A | N/A |
| MV4-11 (FLT3-ITD) | 0.29 | Data not available | <1 | N/A | N/A |
| THP-1 | 2.6 | Data not available | Data not available | N/A | N/A |
| HL-60 | 8.2 | Data not available | Data not available | N/A | N/A |
| TF-1 | 0.88 | Data not available | Data not available | N/A | N/A |
| HEL | 0.54 | Data not available | Data not available | N/A | N/A |
| KG-1 | 1.1 | Data not available | Data not available | N/A | N/A |
| OCI-AML3 | 0.92 | Data not available | Data not available | N/A | N/A |
| SKM-1 | 1.3 | Data not available | Data not available | N/A | N/A |
N/A : Not applicable as the drug's efficacy is primarily in a different genetic subtype.
Table 2: Differentiation Induction (EC50, nM) of BAY 2402234
| Cell Line | Differentiation Marker | EC50 (nM)[2] |
| MOLM-13 | CD11b | 3.16 |
| HEL | CD11b | 0.96 |
| THP-1 | CD14 | 8.8 |
| TF-1 | CD11b | 2.9 |
| SKM-1 | CD14 | 9.0 |
Comparative In Vivo Efficacy
The subsequent tables summarize the in vivo efficacy of BAY 2402234 and comparator drugs in AML xenograft models.
Table 3: Efficacy of BAY 2402234 in Subcutaneous AML Xenograft Models[5]
| AML Model | Treatment | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| MOLM-13 | BAY 2402234 | 0.9 | Significant |
| 1.8 | Significant | ||
| 3.75 | Significant | ||
| 7.5 | Significant | ||
| MV4-11 | BAY 2402234 | 1.25 | Significant |
| 2.5 | Significant | ||
| 5 | Significant |
Table 4: Survival Benefit of BAY 2402234 in Disseminated AML Xenograft Models[5]
| AML Model | Treatment | Dose (mg/kg, oral, daily) | Median Survival | p-value |
| HL-60 | Vehicle | - | 21 days | <0.0001 |
| BAY 2402234 | 5 | 35 days | ||
| Cytarabine | 5 | 29 days | ||
| MV4-11 | Vehicle | - | 21 days | <0.0001 |
| BAY 2402234 | 4 | >46 days |
Table 5: Efficacy of Comparator Drugs in AML Xenograft Models
| Drug/Combination | AML Model | Efficacy Metric | Result | Reference |
| Gilteritinib | MOLM-13 | Tumor Growth Inhibition | Potent antitumor effect | [6] |
| Quizartinib | MOLM-13 | Tumor Growth Inhibition | Potent antitumor effect | [6] |
| Venetoclax + Azacitidine | KMT2A-rearranged infant ALL xenografts | Survival Advantage | Significant | [7] |
| Ivosidenib | IDH1-mutant PDX | Tumor Growth | Inhibition | Not specified |
| Enasidenib | IDH2-mutant PDX | Tumor Growth | Inhibition | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by BAY 2402234 and the comparator drugs.
References
- 1. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 2. researchgate.net [researchgate.net]
- 3. DHODH Inhibitor BAY 2402234 in AML | PDF | Medical Specialties | Cancer [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BAY-204 (miR-204) Against Standard AML Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of restoring microRNA-204 (miR-204), potentially referred to as BAY-204, against standard-of-care treatments for Acute Myeloid Leukemia (AML). This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and anti-leukemic effects.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. Standard treatment regimens, while effective in some patients, are often associated with significant toxicity and the development of resistance. Emerging therapeutic strategies targeting microRNAs, such as miR-204, offer a novel approach to AML treatment. Preclinical studies have identified miR-204 as a tumor suppressor that is frequently downregulated in AML. Its restoration has been shown to inhibit leukemia cell growth and induce apoptosis by targeting key oncogenic pathways. This guide benchmarks the performance of miR-204 mimics against standard AML treatments, including conventional chemotherapy and targeted agents, based on available preclinical data.
Data Presentation: Quantitative Comparison of Anti-Leukemic Activity
The following tables summarize the quantitative data on the efficacy of miR-204 mimics and standard AML drugs in various AML cell lines. It is important to note that this data is compiled from different studies and direct head-to-head comparisons are limited. Experimental conditions, such as drug concentration and exposure time, may vary between studies.
Table 1: Inhibition of Cell Viability (IC50) of Standard AML Drugs
| Drug | AML Cell Line | IC50 (Concentration) | Duration of Treatment | Reference |
| Cytarabine (B982) | THP-1 | ~6 µM | 72 hours | [1] |
| U937 | Not specified | 72 hours | [1] | |
| HL-60 | Not specified | 72 hours | [1] | |
| MOLM-13 | Not specified | 72 hours | [1] | |
| Daunorubicin | THP-1 | ~0.4 µM | 72 hours | [1] |
| U937 | Not specified | 72 hours | [1] | |
| HL-60 | Not specified | 72 hours | [1] | |
| MOLM-13 | Not specified | 72 hours | [1] | |
| Venetoclax (B612062) | Various AML cell lines | Varies | 72 hours | [2] |
Table 2: Pro-Apoptotic Effects of miR-204 Mimics and Standard Treatments
| Treatment | AML Cell Line | Effect on Apoptosis | Experimental Assay | Reference |
| miR-204 mimic | AML5, HL-60, Kasumi-1, U937 | Increased apoptosis (augmented subG1 population) | Flow Cytometry (Annexin V/PI) | [3][4] |
| miR-204 mimic | THP-1, HL-60 | Increased apoptosis | Flow Cytometry | [3] |
| 7+3 (Cytarabine + Daunorubicin) | HL60, MOLM13, OCIAML3 | Increased cell death | Not specified | [5] |
| Venetoclax + Azacitidine | AML cell lines | Induction of apoptosis | Not specified | [6] |
Signaling Pathways and Mechanisms of Action
miR-204: A Multi-Targeting Tumor Suppressor
miR-204 functions as a tumor suppressor in AML by post-transcriptionally downregulating the expression of multiple oncogenes. Two primary signaling pathways have been identified as being directly targeted by miR-204.
Caption: miR-204 signaling pathways in AML.
Standard AML Treatments: Mechanisms of Action
Standard AML therapies employ different mechanisms to eliminate leukemic cells.
Caption: Mechanisms of action of standard AML treatments.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical studies cited in this guide.
In Vitro Studies with miR-204 Mimics
-
Cell Lines: Human AML cell lines such as HL-60, THP-1, U937, Kasumi-1, and AML5 are commonly used.
-
Transfection of miR-204 Mimics: AML cells are transfected with synthetic miR-204 mimics or a negative control mimic at a final concentration of typically 20 nM using lipid-based transfection reagents like Lipofectamine 3000.[4] Transfection efficiency is confirmed by quantitative real-time PCR (qRT-PCR).
-
Cell Viability Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay after a specified incubation period (e.g., 48 or 72 hours) post-transfection.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining cells with Annexin V and Propidium Iodide (PI). An increase in the Annexin V positive population indicates apoptosis.
-
Western Blot Analysis: Protein levels of miR-204 targets (e.g., HGF, c-Met, BIRC6, p53) and downstream effectors are measured by Western blotting to confirm the mechanism of action.
-
Luciferase Reporter Assay: To confirm direct targeting, the 3'UTR of the target gene (e.g., HGF, BIRC6) containing the predicted miR-204 binding site is cloned into a luciferase reporter vector. Co-transfection of this vector with a miR-204 mimic into cells should result in a decrease in luciferase activity compared to a control mimic.
In Vitro Studies with Standard AML Drugs (e.g., 7+3 Regimen)
-
Cell Lines: A panel of AML cell lines with varying sensitivities to chemotherapy is often used (e.g., HL-60, MOLM-13, OCI-AML3, THP-1, U937).[1][7]
-
Drug Treatment: Cells are treated with a range of concentrations of cytarabine and daunorubicin, either as single agents or in combination, to mimic the 7+3 regimen. For in vitro simulation of the 7+3 regimen, cells might be exposed to a continuous low dose of cytarabine and a bolus dose of daunorubicin.[7]
-
Cell Viability and IC50 Determination: Cell viability is measured after 48 to 72 hours of drug exposure using assays like CellTiter-Glo or MTT. The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.[2]
-
Apoptosis and Cell Cycle Analysis: The induction of apoptosis and cell cycle arrest are assessed by flow cytometry using Annexin V/PI staining and DNA content analysis, respectively.
-
In Vivo Xenograft Models: To evaluate in vivo efficacy, immunodeficient mice are engrafted with human AML cell lines or patient-derived xenografts (PDXs). The mice are then treated with the experimental therapy (e.g., miR-204 mimic delivered via nanoparticles) or standard chemotherapy, and tumor burden and survival are monitored.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical benchmarking of a novel therapeutic agent like a miR-204 mimic against standard AML treatments.
Caption: Preclinical benchmarking workflow.
Conclusion
The available preclinical data strongly suggest that miR-204 is a potent tumor suppressor in AML with a well-defined mechanism of action targeting the HGF/c-Met and BIRC6/p53 pathways. The use of miR-204 mimics effectively inhibits AML cell proliferation and induces apoptosis in vitro. While direct comparative studies with standard-of-care AML treatments are limited, the initial findings position miR-204-based therapies as a promising novel approach that warrants further investigation. Future preclinical studies should focus on direct, head-to-head comparisons with standard regimens like "7+3" and targeted agents such as venetoclax and FLT3 inhibitors in a wider range of AML subtypes, including patient-derived xenograft models. Such studies will be crucial in determining the potential clinical utility of this compound (miR-204) as a standalone or combination therapy for AML.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. MiR-204 acts as a potential therapeutic target in acute myeloid leukemia by increasing BIRC6-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Predicting Acute Myeloid Leukemia Patient Response to 7 + 3 Induction Chemotherapy via Diagnostic Microdosing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of BAY-204 Versus Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of BAY-204 with other relevant kinase inhibitors, supported by experimental data and detailed methodologies. The focus is on inhibitors of Casein Kinase 1 alpha (CSNK1α), a critical regulator in various cellular processes, including a significant role in the pathology of Acute Myeloid Leukemia (AML).
Data Presentation: Comparative Potency of CSNK1α Inhibitors
The following table summarizes the in vitro potency of this compound and a comparable CSNK1α inhibitor, D4476, presented as their half-maximal inhibitory concentrations (IC50).
| Inhibitor | Target Kinase | IC50 (nM) | ATP Concentration | Notes |
| This compound | CSNK1α | 2 | 10 µM | Potent, ATP-competitive, and selective inhibitor. |
| 12 | 1 mM | |||
| D4476 | CSNK1α (from S. pombe) | 200 | Not Specified | A selective and cell-permeant CK1 inhibitor.[1][2] |
| CSNK1δ | 300 | 0.1 mM | Also acts as an ALK5 inhibitor (IC50 = 500 nM).[1][2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: CSNK1α signaling pathway in AML and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro kinase IC50 determination.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The following is a representative protocol for determining the IC50 value of a kinase inhibitor against CSNK1α, based on commonly used methods. This protocol can be adapted for both radiometric and luminescence-based detection.
1. Materials and Reagents:
-
Kinase: Recombinant human CSNK1α
-
Substrate: α-casein or a specific peptide substrate
-
ATP: Adenosine triphosphate, including [γ-³²P]ATP for radiometric assays
-
Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a source of protein (e.g., BSA) to prevent non-specific binding.
-
Inhibitors: this compound and D4476, prepared as a serial dilution in DMSO.
-
Assay Plates: 96-well or 384-well plates, appropriate for the detection method.
-
Detection Reagents:
-
Radiometric: Phosphocellulose paper or membrane, wash buffers, and scintillation fluid.
-
Luminescence-based (e.g., ADP-Glo™): ADP-Glo™ Reagent and Kinase Detection Reagent.
-
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Thaw the recombinant CSNK1α enzyme on ice and dilute to the desired working concentration in cold Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.
-
Prepare the substrate and ATP solutions in Kinase Assay Buffer to the desired final concentrations. For ATP-competitive inhibitors, it is crucial to state the ATP concentration used, as it will affect the IC50 value.
-
-
Assay Plate Setup:
-
To the wells of the assay plate, add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO for the vehicle control.
-
Add the diluted CSNK1α enzyme to all wells except for the negative control (no enzyme) wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding the Substrate/ATP mixture to all wells.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the assay, which should be determined in preliminary experiments.
-
-
Reaction Termination and Signal Detection:
-
For Radiometric Assay:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-based Assay (ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
3. Data Analysis:
-
Subtract the background signal (from the no-enzyme control wells) from all experimental data points.
-
Normalize the data by setting the signal from the DMSO control (no inhibitor) as 100% kinase activity and the signal from a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
Discussion
The data presented clearly demonstrates the superior in vitro potency of this compound as a CSNK1α inhibitor compared to D4476. With an IC50 in the low nanomolar range, this compound is significantly more potent. The potency of ATP-competitive inhibitors like this compound is influenced by the ATP concentration in the assay, as evidenced by the higher IC50 value at a higher ATP concentration. This is an important consideration when comparing data from different studies.
The inhibition of CSNK1α has emerged as a promising therapeutic strategy in AML. CSNK1α has been shown to regulate the p53 tumor suppressor pathway.[4][5][6] Inhibition of CSNK1α can lead to the activation of p53, resulting in apoptosis and cell cycle arrest in leukemia cells.[5] Specifically, CSNK1α can interact with and influence the function of MDM2, a key negative regulator of p53.[4][6] Furthermore, inhibition of CSNK1α has been shown to reduce the phosphorylation of ribosomal protein S6 (Rps6), which is implicated in leukemia cell survival.[5] The potent and selective inhibition of CSNK1α by this compound highlights its potential as a valuable tool for further research into AML and as a potential therapeutic candidate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Casein Kinase I Inhibitor, D4476 InSolution, ≥95% [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein kinase 1α inhibits p53 downstream of MDM2‑mediated autophagy and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CSNK1α Inhibitors: Unraveling the Phenotypic Differences of BAY-204
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 Alpha (CSNK1α), a serine/threonine kinase, plays a pivotal role in regulating a multitude of cellular processes, including Wnt signaling, cell division, and p53 activation.[1] Its dysregulation has been implicated in various malignancies, making it a compelling therapeutic target. BAY-204 has emerged as a potent and selective ATP-competitive inhibitor of CSNK1α, showing promise in preclinical studies for the treatment of various cancers, including acute myeloid leukemia (AML).[1][2] This guide provides a comprehensive comparison of the phenotypic effects of this compound with other notable CSNK1α inhibitors, including D4476, PF-670462, and IC261. By presenting key experimental data and detailed methodologies, this guide aims to facilitate a deeper understanding of the distinct cellular consequences of inhibiting CSNK1α with different chemical scaffolds.
Quantitative Comparison of CSNK1α Inhibitor Activity
The following tables summarize the in vitro potency and cellular effects of this compound and other well-characterized CSNK1α inhibitors. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | CSNK1α IC50 | Key Off-Targets | Reference(s) |
| This compound | CSNK1α | 2 nM (10 µM ATP), 12 nM (1 mM ATP) | Not extensively reported | [1][2] |
| D4476 | CSNK1α, ALK5 | ~300 nM (CK1δ) | ALK5 | N/A |
| PF-670462 | CSNK1δ/ε | 14 nM (CK1δ) | JNK, p38 | N/A |
| IC261 | CSNK1δ/ε | ~1 µM (CK1δ/ε) | Tubulin polymerization | N/A |
Table 2: Phenotypic Effects on Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Effect on Cell Viability (IC50) | Induction of Apoptosis | Cell Cycle Arrest | Reference(s) |
| This compound | DLBCL, Gastric, Urothelial | TMD8, IM-95, KU-19-19 | Nanomolar antiproliferative potency | Data not available | Data not available | [3] |
| D4476 | Acute Myeloid Leukemia (AML) | LSCs | Selective killing of LSCs | Yes | Yes | N/A |
| PF-670462 | Not specified | HEK293, HT1080 | Weak inhibitor of cell proliferation | Data not available | No | N/A |
| IC261 | Not specified | HEK293, HT1080 | Potent inhibitor of cell proliferation | Yes | Yes | N/A |
Phenotypic Differences and Mechanistic Insights
The distinct phenotypic outcomes elicited by these CSNK1α inhibitors can be attributed to their differing selectivity profiles and downstream effects on key signaling pathways.
This compound: A Potent and Selective CSNK1α Inhibitor with Broad Anti-Tumor Potential
Preclinical data indicates that this compound is a highly potent and selective inhibitor of CSNK1α.[1][2] It demonstrates significant anti-proliferative effects in a range of solid tumor cell lines, including diffuse large B-cell lymphoma (DLBCL), gastric, and urothelial cancers.[3] The sensitivity to this compound has been correlated with the expression of FAM83B and FAM83H, proteins that may mediate the subcellular localization of CSNK1α.[1] In vivo studies have shown promising efficacy in multiple xenograft models, suggesting a favorable therapeutic index.[1] The downstream effects of this compound include the modulation of RPS6 phosphorylation, a key regulator of protein synthesis and cell growth.[1]
D4476: p53-Dependent Efficacy in Acute Myeloid Leukemia
D4476 exhibits a distinct mechanism of action in AML, where its anti-leukemic effects are dependent on functional p53. Inhibition of CSNK1α by D4476 leads to reduced phosphorylation of RPS6, activation of the p50 tumor suppressor pathway, and subsequent apoptosis and cell cycle arrest in leukemia stem cells (LSCs). This p53-dependence highlights a key phenotypic difference and suggests a potential patient stratification strategy for CSNK1α-targeted therapies in AML.
PF-670462 and IC261: Divergent Effects on Wnt Signaling and Cell Proliferation
A compelling example of phenotypic divergence is observed between PF-670462 and IC261. While both inhibit CSNK1δ/ε, PF-670462 is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway but only weakly affects cell proliferation. Conversely, IC261 is a potent inhibitor of cell proliferation, inducing both apoptosis and cell cycle arrest, but has a less pronounced effect on the Wnt pathway. This suggests that the anti-proliferative effects of IC261 may be mediated through off-target effects, such as the inhibition of tubulin polymerization, or through CSNK1α-dependent pathways other than Wnt signaling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by CSNK1α and a general workflow for evaluating the phenotypic effects of its inhibitors.
Caption: Canonical Wnt/β-catenin signaling pathway and the role of CSNK1α.
Caption: General workflow for comparing the phenotypic effects of CSNK1α inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CSNK1α inhibitors (e.g., this compound, D4476) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the desired concentrations of CSNK1α inhibitors for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with CSNK1α inhibitors for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histogram.
Wnt/β-catenin Signaling Assay (TCF/LEF Reporter Assay)
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with the CSNK1α inhibitors.
-
Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This compound is a potent and selective CSNK1α inhibitor with a promising preclinical anti-tumor profile across a range of solid tumors. Its phenotypic effects, including potent anti-proliferative activity, appear to be distinct from other CSNK1α inhibitors like D4476, which shows p53-dependent efficacy in AML, and PF-670462 and IC261, which exhibit divergent effects on Wnt signaling and cell proliferation. The choice of a specific CSNK1α inhibitor for research or therapeutic development should be guided by a thorough understanding of its unique phenotypic consequences and underlying mechanism of action in the specific cellular context of interest. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these promising therapeutic agents.
References
A Comparative Guide to Clinical Candidates Targeting Casein Kinase 1α (CSNK1α)
For Researchers, Scientists, and Drug Development Professionals
Casein Kinase 1α (CSNK1α), a serine/threonine kinase, has emerged as a compelling therapeutic target in oncology, particularly in hematological malignancies. Its pivotal role in regulating key signaling pathways, including p53 tumor suppression and Wnt/β-catenin signaling, has spurred the development of novel inhibitors. This guide provides a comparative analysis of publicly disclosed clinical candidates targeting CSNK1α, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation.
Clinical Candidate Overview
Currently, the clinical landscape of CSNK1α-targeted therapies is led by a multi-kinase inhibitor, BTX-A51, with other promising candidates, BMS-986397 and GLB-001, in early-stage clinical development. These agents, while all targeting CSNK1α, exhibit distinct mechanisms of action.
| Feature | BTX-A51 | BMS-986397 (CC-91633) | GLB-001 |
| Mechanism of Action | Multi-kinase inhibitor (CSNK1α, CDK7, CDK9) | Molecular glue degrader of CSNK1α (via Cereblon E3 ligase) | Molecular glue degrader of CSNK1α |
| Developer | BioTheryX / Edgewood Oncology | Bristol Myers Squibb | GluBio Therapeutics |
| Clinical Trial ID | NCT04243785, NCT04872166 | NCT04951778 | NCT06146257 |
| Indications | Relapsed/Refractory Acute Myeloid Leukemia (R/R AML), High-Risk Myelodysplastic Syndromes (HR-MDS), Solid Tumors (including Liposarcoma and Breast Cancer) | R/R AML, R/R HR-MDS | R/R AML, R/R HR-MDS |
| Development Phase | Phase 1/2 | Phase 1 | Phase 1 |
Preclinical and Clinical Data Summary
BTX-A51
BTX-A51 has demonstrated promising anti-leukemic activity in both preclinical models and early-phase clinical trials.[1][2][3]
Clinical Efficacy in R/R AML and HR-MDS (NCT04243785/NCT04872166):
| Parameter | Value |
| Overall Response Rate (CR/CRi) | 10% (3/30 patients)[4] |
| CR/CRi in RUNX1-mutated patients (at doses ≥11mg) | 30%[1][3] |
| Median Duration of Response | ~1.5 - 1.9 months[3][4] |
Clinical Safety in R/R AML and HR-MDS:
The most common treatment-emergent adverse events (TEAEs) of any grade were nausea (67%), emesis (63%), hypokalemia (53%), and diarrhea (40%).[1] Grade 3 or higher TEAEs included anemia, febrile neutropenia, and decreased platelet count.[4] Dose-limiting toxicities (DLTs) observed were grade 3 hepatic failure and grade 3 alkaline phosphatase elevation.[4]
Preclinical Activity:
In preclinical models of liposarcoma, BTX-A51 was shown to reduce MDM2 overexpression and induce p53 expression, leading to apoptosis.[5][6][7] It also demonstrated efficacy in patient-derived xenograft (PDX) models of liposarcoma.[5][7]
BMS-986397 (CC-91633)
BMS-986397 is a first-in-class molecular glue degrader that selectively targets CSNK1α for proteasomal degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10]
Preclinical Activity:
Preclinical studies have shown that BMS-986397 induces rapid apoptosis and cell cycle arrest in TP53 wild-type AML cells.[9] Its anti-leukemic activity is dependent on CRBN, CSNK1α, and p53.[11] Combination studies in preclinical AML models have demonstrated synergistic or additive effects with venetoclax (B612062) and/or azacitidine.[12]
Clinical Data:
A Phase 1 clinical trial (NCT04951778) is currently ongoing to evaluate the safety, tolerability, and preliminary efficacy of BMS-986397 in patients with R/R AML or R/R HR-MDS.[13][14][15] As of the current date, no clinical data from this trial have been publicly disclosed.
GLB-001
GLB-001 is another orally bioavailable molecular glue degrader of CSNK1α.[16]
Mechanism of Action:
Similar to BMS-986397, GLB-001 facilitates the interaction between CSNK1α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSNK1α.[16] This leads to the activation of p53-mediated pathways.[16]
Clinical Data:
A first-in-human, Phase 1 clinical trial (NCT06146257) is currently recruiting patients with R/R AML or R/R HR-MDS to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GLB-001.[17][18][19][20][21] No clinical data are available at this time.
Signaling Pathways and Mechanism of Action
CSNK1α plays a crucial role in two major signaling pathways implicated in cancer: the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.
CSNK1α in the p53 Signaling Pathway
CSNK1α can negatively regulate p53 by phosphorylating MDMX, which enhances its binding to p53, and by forming a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[16] Inhibition or degradation of CSNK1α disrupts these interactions, leading to p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
References
- 1. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Edgewood Oncology Announces Positive Efficacy Data From Investigator-Sponsored Study of BTX-A51 in Preclinical Models of Liposarcoma — Edgewood Oncology [edgewoodoncology.com]
- 6. Promising Results for BTX-A51 in Liposarcoma Models: Edgewood Oncology's Trial Findings [synapse.patsnap.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]
- 11. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 12. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3 Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML) [ash.confex.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Study to Evaluate Safety and Tolerability of CC-91633 (BMS-986397) in Participants With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-Risk Myelodysplastic Syndromes | BMS Clinical Trials [bmsclinicaltrials.com]
- 15. Study to Evaluate Safety and Tolerability of CC-91633 (BMS-986397) in Participants With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-Risk Myelodysplastic Syndromes | BMS Study Connect [bmsstudyconnect.com]
- 16. Facebook [cancer.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 19. mskcc.sparkcures.pro [mskcc.sparkcures.pro]
- 20. A Study of GLB-001 in Patients With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher Risk Myelodysplastic Syndromes [clin.larvol.com]
- 21. A First-in-Human FIH, Phase 1, Multicenter, Open-label, Dose Escalation and Expansion Study to Evaluate the Safety, Pharmacokinetics, Pharmacodynamics and Preliminary Efficacy of Orally Administered GLB-001 in Patients with Refractory or Relapsed Acute Myeloid Leukemia R/R AML or Refractory or Relapsed Higher-risk Myelodysplastic Syndromes R/R HR-MDS [kucancercenter.org]
Safety Operating Guide
Proper Disposal Procedures for BAY-204: A Guide for Laboratory Professionals
Effective management and disposal of the research chemical BAY-204 are critical for ensuring laboratory safety and environmental protection. As a potent, ATP-competitive, and selective CSNK1α inhibitor, this compound and its associated waste must be handled with the assumption of biological and chemical hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, targeting researchers, scientists, and drug development professionals.
Due to the limited publicly available, specific quantitative safety and environmental data for this compound, the following procedures are based on established best practices for the disposal of potent, biologically active small molecule compounds and cytotoxic agents.[1][2] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.[1]
Waste Identification and Segregation
Proper segregation of waste at the point of generation is the first and most crucial step to ensure safe and compliant disposal.[1] All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Table 1: this compound Waste Stream Segregation
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired neat this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, pipette tips, and any other contaminated disposable labware.[1] | Designated, leak-proof, and clearly labeled hazardous solid waste container.[3] |
| Liquid Waste | Solutions containing this compound (e.g., from experiments, stock solutions), and the first rinse of emptied containers.[1][4] | Designated, leak-proof, and shatter-resistant hazardous liquid waste container.[1] |
| Sharps Waste | Needles, syringes, scalpels, or any other sharp objects contaminated with this compound. | Puncture-proof, clearly labeled sharps container designated for cytotoxic or potent compound waste.[5] |
Crucially, do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department. [6] Incompatible chemicals can react, leading to dangerous situations.[7]
Containment and Labeling Protocols
Proper containment and clear labeling are essential for the safe storage and handling of hazardous waste.
Container Requirements:
-
Compatibility: Use containers made of materials compatible with the chemical nature of the waste. For instance, avoid metal containers for corrosive substances.[3]
-
Integrity: Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[6]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[7]
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".[1]
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Cytotoxic").[7][8]
-
The accumulation start date (the date the first drop of waste was added).
Experimental Protocol: Decontamination of Surfaces
Any surface or piece of equipment that comes into contact with this compound must be decontaminated. The following is a general protocol for surface decontamination:
-
Preparation: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Initial Cleaning: Wipe the contaminated surface with a disposable towel soaked in a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove the bulk of the compound.
-
Secondary Cleaning: Further clean the surface with a laboratory-grade detergent solution.
-
Final Rinse: Rinse the surface with water, if appropriate for the surface material.
-
Waste Disposal: All cleaning materials (wipes, towels, etc.) must be disposed of as solid hazardous waste contaminated with this compound.[1]
Disposal Workflow
The proper disposal of this compound follows a structured workflow from generation to final pickup. Adherence to this process is mandatory for safety and regulatory compliance.
Final Disposal Procedures
Never dispose of this compound down the drain or in the regular trash. [9][10] This compound and its containers must be handled by a licensed hazardous waste disposal service.
Storage:
-
Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.[7]
Pickup and Disposal:
-
Once a waste container is full, or as per your institution's guidelines, arrange for it to be collected by your EHS department or a contracted hazardous waste disposal company.[9]
-
Do not attempt to transport hazardous waste outside of the laboratory yourself.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
Essential Safety and Handling Protocols for BAY-204
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of BAY-204 (also known as BRD3727), a potent, ATP-competitive, and selective CSNK1α inhibitor utilized in research, particularly in the study of acute myeloid leukemia (AML). Due to its potency, a high degree of caution and strict adherence to the following protocols are mandatory to ensure personal safety and a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work involving this compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk when handling this compound.
Pre-Handling Preparations
-
Designated Area: All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood Certification: Ensure that the chemical fume hood has been certified within the last year.
-
Gather Materials: Assemble all necessary equipment, including dedicated spatulas, glassware, and consumables, before commencing work to minimize movement in and out of the containment area.
-
PPE Donning: Correctly don all required PPE as specified in the table above before entering the designated handling area.
Experimental Protocols
Weighing and Aliquoting the Solid Compound:
-
Perform all weighing and aliquoting of this compound powder inside a certified chemical fume hood or a powder containment hood.
-
Use a dedicated and calibrated analytical balance.
-
Work on a disposable absorbent bench protector to contain any potential spills.
-
Handle the compound with care to avoid generating dust.
Solution Preparation:
-
In a chemical fume hood, slowly add the solvent to the pre-weighed this compound powder to avoid splashing.
-
Cap the container securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Cell Culture and In Vitro Assays:
-
All manipulations involving cell culture with this compound must be performed in a Class II biological safety cabinet.
-
Use filtered pipette tips to prevent aerosol-mediated cross-contamination.
-
After treating cells with this compound, all subsequent handling of the cells and culture medium should be considered potentially hazardous.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated cell culture media, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment, such as glassware and spatulas, by thoroughly rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood. Collect the rinse solvent as hazardous liquid waste.
-
Wipe down the work surfaces of the chemical fume hood and biological safety cabinet with a suitable decontaminating solution after each use.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
